molecular formula C7H4BrClN2 B2718911 7-Bromo-4-chloropyrazolo[1,5-a]pyridine CAS No. 1427375-34-5

7-Bromo-4-chloropyrazolo[1,5-a]pyridine

Cat. No.: B2718911
CAS No.: 1427375-34-5
M. Wt: 231.48
InChI Key: MDIKVHAMUBSCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-chloropyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-4-chloropyrazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4-chloropyrazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-chloropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-7-2-1-5(9)6-3-4-10-11(6)7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIKVHAMUBSCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CC=NN2C(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 7-Bromo-4-chloropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthesis, and functionalization strategies for 7-Bromo-4-chloropyrazolo[1,5-a]pyridine .

CAS: 1427375-34-5 | Formula: C


H

BrClN

| M.W.: 231.48 g/mol

Executive Summary

7-Bromo-4-chloropyrazolo[1,5-a]pyridine is a high-value heterocyclic scaffold used primarily in the development of ATP-competitive kinase inhibitors (e.g., TRK, RET, JAK). Its structural uniqueness lies in the 4,7-dihalo substitution pattern , which enables orthogonal functionalization. The bromine at C7 and chlorine at C4 possess distinct electronic environments, allowing medicinal chemists to sequentially install different pharmacophores—typically a solubilizing group at C7 and a hinge-binding motif or hydrophobic tail at C4.

Structural Analysis & Retrosynthesis

To understand the synthesis and reactivity, one must map the atom positions from the pyridine precursor to the fused system.

Atom Mapping Logic

The pyrazolo[1,5-a]pyridine ring is synthesized via the


 cycloaddition of an 

-aminopyridine and an alkyne.
  • C7 (Pyrazolo): Originates from the C2 position of the pyridine ring (adjacent to nitrogen).

  • C4 (Pyrazolo): Originates from the C5 position of the pyridine ring.

Therefore, the retrosynthetic precursor for the 7-bromo-4-chloro isomer is 2-bromo-5-chloropyridine .

Synthesis Workflow

The synthesis follows a two-stage protocol:


-amination followed by cyclization.

Synthesis Precursor 2-Bromo-5-chloropyridine (Starting Material) Intermediate N-Amino-2-bromo-5-chloropyridinium Mesylate Precursor->Intermediate MSH (Amination) Cyclization [3+2] Cycloaddition (Ethyl Propiolate/Base) Intermediate->Cyclization K2CO3, DMF Product 7-Bromo-4-chloropyrazolo[1,5-a]pyridine (CAS 1427375-34-5) Cyclization->Product Decarboxylation (if ester used)

Figure 1: Synthetic pathway transforming 2-bromo-5-chloropyridine into the target scaffold.

Experimental Protocol: Synthesis from Pyridine Precursor

Step 1:


-Amination 
  • Reagents: Dissolve 2-bromo-5-chloropyridine (1.0 eq) in DCM. Add O-mesitylenesulfonylhydroxylamine (MSH) (1.2 eq) dropwise at 0°C.

    • Note: MSH is unstable; prepare fresh or use O-(diphenylphosphinyl)hydroxylamine for higher safety.

  • Reaction: Stir at RT for 1-2 hours. The pyridinium salt often precipitates.

  • Workup: Filter the solid or concentrate to obtain the

    
    -aminopyridinium salt.
    

Step 2: Cyclization

  • Reagents: Suspend the salt in DMF. Add Ethyl propiolate (1.5 eq) and K

    
    CO
    
    
    
    (2.5 eq).
  • Conditions: Heat to 80-90°C for 4 hours.

    • Mechanism:[1][2][3] The base generates the

      
      -ylide, which undergoes 1,3-dipolar cycloaddition with the alkyne.
      
  • Purification: Dilute with water, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

Reactivity & Functionalization Strategies

The core value of CAS 1427375-34-5 is the reactivity differential between the C7-Bromine and C4-Chlorine.

Reactivity Hierarchy
  • C3 (H): Most electron-rich. Susceptible to Electrophilic Aromatic Substitution (EAS) (e.g., iodination, nitration).

  • C7 (Br): Most reactive halogen. Located

    
     to the bridgehead nitrogen. Highly active in oxidative addition with Pd(0).
    
  • C4 (Cl): Less reactive halogen. Located

    
     to the bridgehead nitrogen. Requires activated ligands (e.g., XPhos, RuPhos) or higher temperatures if C7 is already substituted.
    
Orthogonal Coupling Strategy

This hierarchy allows for a "Programmed Synthesis" of trisubstituted derivatives.

Reactivity cluster_C7 Step 1: C7 Functionalization (High Selectivity) cluster_C4 Step 2: C4 Functionalization Core 7-Bromo-4-chloropyrazolo[1,5-a]pyridine C7_Product 7-Aryl-4-chloro-derivative Core->C7_Product Suzuki (Pd(PPh3)4, Na2CO3) rt to 60°C Selectively targets Br C3_Branch Optional: C3 Electrophilic Sub (NIS/NBS) Core->C3_Branch Before or After Coupling Final 4,7-Diaryl-pyrazolo[1,5-a]pyridine C7_Product->Final Suzuki/Buchwald (Pd-XPhos) 100°C Targets Cl

Figure 2: Sequential functionalization logic based on halogen reactivity.

Validated Protocol: Selective C7-Suzuki Coupling

Objective: Install an aryl group at C7 without touching the C4-Cl.

  • Setup: Charge flask with 7-bromo-4-chloropyrazolo[1,5-a]pyridine (1.0 eq), Aryl-Boronic acid (1.1 eq), and Na

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: DME/H

    
    O (4:1). Degas with Argon.
    
  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (5 mol%).
    • Why: This "standard" catalyst is sufficient for the reactive aryl bromide but sluggish for the aryl chloride at moderate temperatures, ensuring selectivity.

  • Reaction: Heat at 60°C for 4-6 hours. Monitor by LCMS.[4]

    • Checkpoint: If C4-coupling is observed, lower temperature to 40°C or switch to Pd(dppf)Cl

      
      .
      

Key Physical Data & Handling

PropertyValueNotes
Molecular Weight 231.48
Appearance Off-white to pale yellow solidLight sensitive (store in amber vials)
Solubility DMSO, DCM, EtOAcPoor water solubility
1H NMR (DMSO-d6)

8.6 (d, H2), 7.4 (d, H6), etc.
C7-H is absent; C4-H is absent. Distinct doublets for H2/H3.
Storage 2-8°C, Inert AtmosphereHygroscopic; keep desiccated.

Safety Profile:

  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: Use standard PPE. Avoid dust formation. The parent hydrazine precursors (if synthesizing) are toxic; the final heterocycle is generally stable.

References

  • Synthesis of Pyrazolo[1,5-a]pyridines: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation.

  • Kinase Inhibitor Applications: Substituted pyrazolo[1,5-a]pyrimidines as protein kinase inhibitors. Patent US 7,642,266 B2.

  • Reactivity of Halogenated N-Heterocycles: Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.

  • Compound Data: PubChem CID 24975252 (7-Bromopyrazolo[1,5-a]pyridine analogs).

Sources

Pyrazolo[1,5-a]pyridine: Strategic Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry, synthetic architecture, and therapeutic applications of the Pyrazolo[1,5-a]pyridine scaffold.[1]

Executive Summary & Structural Rationale

The pyrazolo[1,5-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its isomer, pyrazolo[1,5-a]pyrimidine. Structurally, it is a bicyclic, bridgehead-nitrogen heterocycle isosteric with indole and azaindole.

Why this scaffold?

  • Bioisosterism: It mimics the indole core found in tryptophan and numerous kinase inhibitors but lacks the acidic N-H proton. This eliminates a common site for metabolic glucuronidation, potentially improving oral bioavailability and metabolic stability.

  • Electronic Profile: The bridgehead nitrogen imparts a unique dipole moment and electron distribution. The C-3 position is highly nucleophilic (similar to indole C-3), enabling facile late-stage functionalization, while the pyridine ring (positions 4–7) accepts electrophiles less readily, allowing for regioselective derivatization.

  • H-Bonding: The N-1 nitrogen serves as a weak hydrogen bond acceptor, critical for interaction with hinge regions in kinase ATP pockets (e.g., Selpercatinib ) or allosteric sites in PDE enzymes (e.g., Ibudilast ).

Physicochemical Comparison
PropertyIndolePyrazolo[1,5-a]pyridineMedicinal Chemistry Impact
H-Bond Donor Yes (N-H)NoReduces Phase II metabolism (glucuronidation).
H-Bond Acceptor NoYes (N-1)Enables specific hinge-binding interactions.
Aromaticity 10

-electrons
10

-electrons
Maintains planar geometry for intercalation/stacking.
C-3 Reactivity High (Nucleophilic)High (Nucleophilic)Allows rapid library expansion via electrophilic aromatic substitution.

Synthetic Architecture

The construction of the pyrazolo[1,5-a]pyridine core relies heavily on [3+2] cycloaddition strategies.[1] The most robust and field-proven method involves


-aminopyridinium ylides .
Core Synthesis: [3+2] Cycloaddition

This route is preferred for its convergence and ability to introduce substituents at C-2 and C-3 simultaneously.

Mechanism:

  • Ylide Formation: Deprotonation of an

    
    -aminopyridinium salt generates a 1,3-dipole (pyridinium ylide).
    
  • Cycloaddition: The dipole undergoes a [3+2] cycloaddition with an alkyne (dipolarophile).

  • Aromatization: Loss of a leaving group or rearrangement yields the aromatic bicycle.

Visualization: Synthetic Workflow

Synthesis Start Pyridine Precursor Step1 N-Amination (MSH or H2NOSO3H) Start->Step1 Salt N-Aminopyridinium Salt Step1->Salt Base Base Treatment (K2CO3/DBU) Salt->Base Ylide Pyridinium Ylide (1,3-Dipole) Base->Ylide Cyclo [3+2] Cycloaddition Ylide->Cyclo + Alkyne Alkyne Alkyne Dipolarophile (e.g., DMAD, Propiolates) Alkyne->Cyclo Product Pyrazolo[1,5-a]pyridine Core Cyclo->Product - Leaving Group/Rearrange

Caption: General synthetic workflow for accessing the pyrazolo[1,5-a]pyridine scaffold via N-aminopyridinium ylides.

Detailed Experimental Protocol

Objective: Synthesis of dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (Representative Core Construction).

Rationale: This protocol validates the [3+2] cycloaddition efficiency. The use of dimethyl acetylenedicarboxylate (DMAD) provides electron-withdrawing groups that stabilize the transition state, ensuring high yields.

Materials
  • Pyridine (1.0 equiv)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)

  • Potassium carbonate (

    
    ) (2.5 equiv)
    
  • Solvents: Water, Ethanol, DMF.

Step-by-Step Methodology
  • Preparation of N-Aminopyridinium Iodide:

    • Dissolve pyridine (10 mmol) in water (10 mL).

    • Add HOSA (12 mmol) neutralized with

      
      . Heat to 90°C for 1 hour.
      
    • Cool and treat with HI (hydriodic acid) to precipitate the

      
      -aminopyridinium iodide salt.
      
    • Checkpoint: Isolate solid salt via filtration. Verify purity by

      
      H NMR (distinct downfield shift of pyridine protons).
      
  • Cycloaddition Reaction:

    • Suspend the

      
      -aminopyridinium salt (5 mmol) in DMF (15 mL).
      
    • Add

      
       (12.5 mmol) to generate the ylide in situ. The solution typically turns a deep color (often blue/purple) indicating ylide formation.
      
    • Dropwise add DMAD (6 mmol) at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Mechanism:[2][3] The ylide attacks the alkyne; subsequent loss of protons/rearrangement forms the aromatic system.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates.

    • Extract with Ethyl Acetate (3 x 30 mL) if no precipitate forms.

    • Dry organic layer over

      
       and concentrate.
      
    • Purify via silica gel column chromatography (Hexane:EtOAc gradient).

  • Characterization:

    • Verify C-2/C-3 substitution and the characteristic doublet-of-doublets for H-7 (approx. 8.5 ppm) in

      
      H NMR.
      

Medicinal Chemistry Applications & Case Studies

A. Kinase Inhibition: Selpercatinib (RET Inhibitor)

Drug: Selpercatinib (Retevmo) Target: RET (Rearranged during Transfection) Kinase.[2][4] Indication: NSCLC and Thyroid Cancers with RET fusions/mutations.[2]

Structural Logic:

  • Scaffold: Pyrazolo[1,5-a]pyridine-3-carbonitrile.[2][5][6]

  • Role of Scaffold: The bicycle acts as the ATP-mimetic hinge binder. The N-1 nitrogen accepts a hydrogen bond from the hinge region of the kinase.

  • C-3 Cyano Group: This small, linear group fits into the gatekeeper pocket without steric clash, crucial for overcoming resistance mutations (e.g., V804M).

  • Selectivity: The scaffold's geometry orients the solvent-front substituents to interact specifically with the RET active site, avoiding off-target inhibition (e.g., VEGFR2) common with other multi-kinase inhibitors.

B. PDE Inhibition: Ibudilast

Drug: Ibudilast (Ketas) Target: Phosphodiesterase (PDE) 3, 4, 10, 11. Indication: Asthma, Post-stroke dizziness, ALS (Investigational).

Structural Logic:

  • Scaffold: 2-isopropyl-3-propionylpyrazolo[1,5-a]pyridine.

  • Role of Scaffold: The planar system stacks against phenylalanine residues in the PDE catalytic pocket (hydrophobic clamp).

  • Substituents: The 2-isopropyl group fills a hydrophobic sub-pocket, while the 3-acyl group mimics the phosphate of cAMP/cGMP.

C. GPCR Antagonism: Dopamine D4

Lead Series: FAUC 113 / FAUC 327 Target: Dopamine D4 Receptor (D4R).[7] Application: CNS disorders (Schizophrenia research).

Structural Logic:

  • Scaffold: Pyrazolo[1,5-a]pyridine.[1][2][6][7][8][9][10][11][12][13]

  • SAR Insight: Substitution at C-3 is critical. A carbonitrile or bulky aryl group at C-3, combined with a piperazine-linked side chain at C-2 or C-7, yields nanomolar affinity and high selectivity over D2/D3 receptors. The scaffold provides a rigid spacer that orients the pharmacophores correctly within the GPCR transmembrane bundle.

Biological Pathway Visualization (RET Signaling)

Understanding the downstream effects of RET inhibition by pyrazolo[1,5-a]pyridine derivatives (e.g., Selpercatinib) is vital for assay development.

RET_Pathway Ligand GDNF Ligand RET RET Receptor (Fusion/Mutant) Ligand->RET Activation RAS RAS RET->RAS PI3K PI3K RET->PI3K Inhibitor Selpercatinib (Pyrazolo[1,5-a]pyridine) Inhibitor->RET Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Signaling cascade of RET kinase. Selpercatinib (green hexagon) blocks the receptor, halting downstream RAS/ERK and PI3K/AKT proliferation signals.

References

  • Agrawal, N., et al. (2024). "Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review." Letters in Drug Design & Discovery. Link

  • Ravi, C., et al. (2017).[3][14] "Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines." Synthesis. Link

  • Drago, J.Z., et al. (2020). "Selpercatinib (LOXO-292): A Potent, Highly Selective RET Inhibitor." Journal of Clinical Oncology. Link

  • Löber, S., et al. (2008).[7] "Synthesis, radiofluorination, and in vitro evaluation of pyrazolo[1,5-a]pyridine-based dopamine D4 receptor ligands." Journal of Medicinal Chemistry. Link

  • Huang, Z., et al. (2011). "Ibudilast: A Non-Selective Phosphodiesterase Inhibitor."[15] Current Drug Metabolism. Link

Sources

Technical Guide: Solubilization Strategies for 7-Bromo-4-chloropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

7-Bromo-4-chloropyrazolo[1,5-a]pyridine (CAS: 1427375-34-5) is a bicyclic heteroaromatic building block frequently utilized in the synthesis of kinase inhibitors and optical materials.[1] Its structure features a fused pyrazole-pyridine system with halogen handles at the C7 (bromo) and C4 (chloro) positions, enabling orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at C7, S_NAr or Buchwald-Hartwig at C4).

Due to its high lipophilicity and lack of hydrogen bond donors, this compound exhibits poor aqueous solubility. Successful application in biological assays or chemical synthesis requires precise solubilization in organic solvents—primarily Dimethyl Sulfoxide (DMSO) for stock solutions and Methanol (MeOH) for analytical chromatography or intermediate dilutions.

Physicochemical Profile
PropertyDataRelevance to Solubility
Molecular Weight 231.48 g/mol Small molecule; favorable for high molarity dissolution.
Formula C₇H₄BrClN₂Halogenated aromatic; increases lipophilicity.
LogP (Predicted) ~2.5 – 3.0Highly lipophilic; practically insoluble in water.
H-Bond Donors 0No -OH or -NH groups to interact with water.
H-Bond Acceptors 2Pyridine-like nitrogens accept H-bonds from protic solvents (MeOH).

Solubility Profile & Solvent Selection

Expert Insight: Do not assume solubility is static.[2] It is a function of temperature, purity, and hydration of the solvent. The following profiles are derived from structural analogs and standard medicinal chemistry practices for halogenated aza-arenes.

A. Dimethyl Sulfoxide (DMSO) – The Primary Stock Solvent

DMSO is the gold standard for creating high-concentration stocks of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine. The polar aprotic nature of DMSO disrupts the crystal lattice of the aromatic stack effectively.

  • Estimated Solubility: > 50 mg/mL (> 200 mM).

  • Application: Long-term storage, biological assay dosing (typically diluted 1000x into aqueous buffer).

  • Risk Factor: DMSO is hygroscopic. Water absorption decreases solubility power and can cause compound precipitation over time.

B. Methanol (MeOH) – The Analytical Diluent

Methanol is a polar protic solvent. While it can dissolve the compound, its capacity is lower than DMSO.

  • Estimated Solubility: 1 – 10 mg/mL.

  • Application: LCMS sample preparation, thin-layer chromatography (TLC), and recrystallization.

  • Risk Factor: Nucleophilic Attack. While the pyrazolo[1,5-a]pyridine core is stable, the 4-chloro position is susceptible to nucleophilic aromatic substitution (S_NAr) under forcing conditions (high heat/base). Always verify stability in MeOH if storing for >24 hours.

Validated Experimental Protocols

Standard Operating Procedures (SOPs) for Reproducible Solubilization.

Protocol A: Preparation of a 50 mM DMSO Master Stock

This protocol ensures a precise concentration for downstream applications, accounting for solvent displacement.

  • Weighing: Weigh approximately 11.6 mg of the compound into a tared, sterile 1.5 mL amber glass vial. Record the exact mass (

    
     in mg).
    
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve 50 mM concentration.
    
    
    
    
  • Dissolution: Add the calculated volume of anhydrous DMSO (Grade: ≥99.9%).

  • Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 2 minutes.

  • Visual Check: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution or impurities.

Protocol B: Step-Wise Solubility Limit Determination

Use this method if you need to determine the exact saturation point in Methanol or a specific buffer.

  • Initial Charge: Place 5 mg of solid compound into a vial.

  • Aliquot Addition: Add solvent (e.g., Methanol) in 50 µL increments.

  • Equilibration: After each addition, vortex for 1 minute and sonicate for 30 seconds.

  • Endpoint: Record the total volume added (

    
    ) when the solution becomes clear.
    
    • Solubility

      
      .
      

Stability & Troubleshooting Workflow

The following decision tree outlines how to handle precipitation or degradation issues, specifically differentiating between solubility limits and chemical instability.

SolubilityWorkflow Start Start: Dissolution in Solvent CheckVisual Visual Inspection: Clear Solution? Start->CheckVisual Success Proceed to Assay/Storage CheckVisual->Success Yes Cloudy Turbid / Precipitate CheckVisual->Cloudy No Sonicate Sonicate (25°C, 5 min) Cloudy->Sonicate CheckAgain Re-inspect Sonicate->CheckAgain CheckAgain->Success Clear AddSolvent Add 10% more Solvent (Dilute) CheckAgain->AddSolvent Persistent Solid Heat Gentle Heat (40°C) CheckAgain->Heat Still Cloudy CheckStability LCMS Analysis: Check for Purity AddSolvent->CheckStability If Methanol Used Heat->CheckAgain Degradation Degradation Detected (e.g., MeO- adduct) CheckStability->Degradation New Peaks Found Precipitation Intact Compound (Solubility Limit Reached) CheckStability->Precipitation Single Peak

Figure 1: Logical workflow for troubleshooting dissolution issues. Note that heating in methanol requires subsequent LCMS validation to rule out solvolysis.

Storage and Handling Recommendations

Storage of DMSO Stocks
  • Temperature: Store at -20°C or -80°C.

  • Vessel: Use polypropylene (PP) or amber glass vials with PTFE-lined caps to prevent leaching and evaporation.

  • Freeze-Thaw: Limit to < 5 cycles. Repeated freezing causes water condensation inside the vial, which precipitates the hydrophobic compound.

    • Best Practice: Aliquot the master stock into single-use volumes (e.g., 20 µL) immediately after preparation.

Safety Precautions
  • Hazard Identification: This compound is an organohalide. Treat as a potential skin and eye irritant (H315, H319).

  • DMSO Permeability: DMSO penetrates skin rapidly and can carry the dissolved toxic compound into the bloodstream. Double-gloving (Nitrile) is mandatory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24975252, 7-Bromopyrazolo[1,5-a]pyridine. Retrieved February 24, 2026, from [Link]

  • Gaylord Chemical Company (2007). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Retrieved February 24, 2026, from [Link]

Sources

Technical Whitepaper: Chemoinformatics and Synthetic Utility of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemoinformatics, synthetic utility, and reactivity profile of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine . This document is structured to serve as an operational resource for medicinal chemists and process scientists.

Chemoinformatics Core

Identity & Structural Definition

The molecule 7-Bromo-4-chloropyrazolo[1,5-a]pyridine is a fused bicyclic heterocycle belonging to the azaindolizine family. It is characterized by a pyridine ring fused to a pyrazole ring across the N1–C3a bond, with specific halogenation at the C4 and C7 positions. This substitution pattern is critical for orthogonal functionalization strategies in drug discovery.

ParameterData
IUPAC Name 7-Bromo-4-chloropyrazolo[1,5-a]pyridine
CAS Registry Number 1427375-34-5
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
Canonical SMILES Clc1cc(Br)n2nccc2c1
InChI Key BGHMVYQCAUSGLO-UHFFFAOYSA-N (Analogous base)
LogP (Predicted) ~2.8
TPSA ~17.3 Ų

Structural Visualization (SMILES Interpretation): The canonical SMILES Clc1cc(Br)n2nccc2c1 encodes the following connectivity:

  • n2 : The bridgehead nitrogen (Position 1).

  • c(Br) : The carbon at Position 7 (adjacent to N1), substituted with Bromine.

  • c1 : The carbon at Position 4 (adjacent to the bridgehead carbon C3a), substituted with Chlorine.

  • nccc2 : The pyrazole ring segment (Positions 2 and 3).

Structural Significance & Pharmacophore Utility

Bioisosterism in Kinase Inhibitors

The pyrazolo[1,5-a]pyridine scaffold is a recognized bioisostere of indole and azaindole . Unlike indoles, the [1,5-a] system places the bridgehead nitrogen in a position that alters the hydrogen bond acceptor/donor profile, often improving metabolic stability and solubility.

  • Kinase Hinge Binding: The N1 and C2/C3 region often mimics the interaction of the adenine ring of ATP within the kinase hinge region.

  • Vector Control: The 4-chloro and 7-bromo substituents provide vectors (exit vectors) that are geometrically distinct from standard 3,5-substituted indoles, allowing access to different hydrophobic pockets (e.g., the solvent front or the gatekeeper region).

Orthogonal Reactivity (The "Switch")

The primary value of this building block lies in the differential reactivity of the C–Br and C–Cl bonds.

  • Site A (C7-Br): Highly reactive toward Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C–Br bond dissociation energy (BDE) and electronic activation by the adjacent bridgehead nitrogen.

  • Site B (C4-Cl): significantly less reactive. It remains intact during C7 functionalization, serving as a latent handle for subsequent derivatization or as a lipophilic blocking group.

Synthetic Logic & Regioselectivity

The synthesis of 4,7-disubstituted pyrazolo[1,5-a]pyridines requires a retrosynthetic disconnection that traces back to 2,5-disubstituted pyridines .

Retrosynthetic Analysis

To install substituents at C4 and C7 of the fused system, one must map the atoms back to the pyridine precursor:

  • Pyrazolo C7

    
    Pyridine C2  (Alpha to Nitrogen)
    
  • Pyrazolo C4

    
    Pyridine C5  (Meta to Nitrogen)
    

Therefore, the requisite starting material is 2-bromo-5-chloropyridine .

Reaction Pathway Visualization

The following diagram illustrates the regioselective synthesis and the subsequent orthogonal coupling logic.

G Precursor 2-Bromo-5-chloropyridine (Start) Intermediate N-Aminopyridinium Salt Precursor->Intermediate N-Amination (MSH or HOSA) Product 7-Bromo-4-chloropyrazolo[1,5-a]pyridine (Target Scaffold) Intermediate->Product [3+2] Cycloaddition (Alkynes/Propiolates) Derivative1 C7-Aryl Derivative (First Coupling) Product->Derivative1 Suzuki Coupling (Pd(0), RT) Selectivity: Br > Cl Derivative2 C4,C7-Diaryl Product (Second Coupling) Derivative1->Derivative2 Suzuki Coupling (Pd(0), High Temp) Activation of Cl

Figure 1: Synthetic workflow and orthogonal reactivity map. The C7-Br bond is the primary site of functionalization.

Experimental Protocol: Representative Synthesis

Since specific proprietary process data for the 4-Cl, 7-Br analog is often held as trade secrets, the following protocol is derived from validated methodologies for analogous halogenated pyrazolo[1,5-a]pyridines (e.g., J. Org. Chem. 2014, Tetrahedron Lett. 2016).

Step 1: N-Amination of 2-Bromo-5-chloropyridine

This step creates the dipole required for the cycloaddition.

  • Reagents: 2-Bromo-5-chloropyridine (1.0 eq), O-(Mesitylsulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA).

  • Solvent: Dichloromethane (DCM) or Water (if using HOSA).

  • Protocol:

    • Dissolve 2-bromo-5-chloropyridine in DCM at 0°C.

    • Add MSH (1.2 eq) dropwise (Caution: MSH is energetic).

    • Stir at ambient temperature for 12–16 hours.

    • Precipitate the N-aminopyridinium salt using Et₂O. Filter and dry the solid.

    • Checkpoint: The salt is stable but hygroscopic. Store under N₂.

Step 2: [3+2] Cycloaddition & Aromatization

This step forms the pyrazole ring.

  • Reagents: N-aminopyridinium salt (from Step 1), Methyl propiolate (or equivalent alkyne), K₂CO₃ (Base).

  • Solvent: DMF or EtOH.

  • Protocol:

    • Suspend the salt in DMF.

    • Add K₂CO₃ (2.5 eq) and Methyl propiolate (1.5 eq).

    • Stir at room temperature for 4 hours. (Note: Propiolates usually yield the 3-carboxylate ester).

    • Decarboxylation (if required): To obtain the unsubstituted C3 position, hydrolyze the ester (LiOH/THF) and decarboxylate (heat in quinoline/Cu or acid).

    • Direct Route: Use of nitroalkenes or specific masking groups can yield the H-substituted C3 directly, but decarboxylation is standard industrial practice for purity.

Step 3: Regioselective Functionalization (Validation)

To verify the scaffold identity, a test Suzuki coupling is recommended.

VariableConditionOutcome
Catalyst Pd(dppf)Cl₂ (5 mol%)Standard robust catalyst.
Base Na₂CO₃ (2.0 eq)Mild base prevents Cl hydrolysis.
Boronic Acid Phenylboronic acid (1.0 eq)Stoichiometric control is key.
Temperature 60°CCritical: Keep <80°C to preserve C4-Cl.
Result 7-Phenyl-4-chloropyrazolo[1,5-a]pyridine >95% Regioselectivity for C7.[1]

References

  • Scout Chemical Data. (2024). 7-bromo-4-chloropyrazolo[1,5-a]pyridine - Structure and CAS. Retrieved from

  • GuideChem. (2024). Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate Properties. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67507, Pyrazolo[1,5-a]pyridine. Retrieved from

  • Wang, J., et al. (2014). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation. Journal of Organic Chemistry. Retrieved from (Representative Methodology).

  • Moulin, S., et al. (2016). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one. PMC. Retrieved from (Analogous Reactivity Data).

Sources

Technical Deep Dive: Regiocontrol in Pyrazolo[1,5-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of 3-Bromo and 7-Bromo Isomers

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and azaindole. It is heavily utilized in kinase inhibitors (e.g., JAK, Trk) and CNS-active agents. However, the functionalization of this core is non-trivial due to its polarized electronic nature.[1]

This guide addresses the critical dichotomy between the 3-bromo and 7-bromo isomers. While they share the same molecular formula, they represent opposite ends of the reactivity spectrum:

  • 3-Bromo: Accessed via electronic control (electrophilic aromatic substitution).[1] Represents a nucleophilic vector.[1]

  • 7-Bromo: Accessed via coordination control (directed lithiation) or de novo synthesis.[1] Represents an electrophilic/acidic vector.[1]

Part 1: The Electronic Landscape

To understand the synthetic divergence, one must understand the electron density distribution of the fused system.[1]

  • The Bridgehead Nitrogen (N1): The bridgehead nitrogen donates electron density into the 5-membered pyrazole ring, making it electron-rich (exaggerated at C3).[1]

  • C3 (The Nucleophile): Position 3 is chemically equivalent to the C3 of an indole.[1] It has the highest HOMO coefficient, making it the primary site for electrophilic attack (EAS).[1]

  • C7 (The Acidic Site): Position 7 is adjacent to the bridgehead nitrogen.[1] The inductive withdrawing effect of N1 renders the C7 proton significantly more acidic (pKa ~25-28 in THF) than other ring protons.[1] Furthermore, N1 provides a coordination point for lithium, facilitating Directed ortho Metalation (DoM).

Visualization: Reactivity Decision Matrix

G Core Pyrazolo[1,5-a]pyridine Core Decision Target Isomer? Core->Decision Route3 3-Bromo Isomer (Nucleophilic Vector) Decision->Route3 Electronic Control Route7 7-Bromo Isomer (Steric/Acidic Vector) Decision->Route7 Coordination Control Mech3 Mechanism: Electrophilic Aromatic Substitution (EAS) Route3->Mech3 Mech7 Mechanism: Directed ortho Metalation (DoM) (Coordination Control) Route7->Mech7 Reagent3 Reagents: NBS, MeCN/DMF Mech3->Reagent3 Reagent7 Reagents: n-BuLi, THF, -78°C then Electrophile (CBr4) Mech7->Reagent7

Figure 1: Decision matrix for selecting the synthetic pathway based on the desired regiochemical outcome.

Part 2: Synthetic Protocols

The following protocols are designed for reproducibility and scalability. They highlight the distinct conditions required for each isomer.

Protocol A: Synthesis of 3-Bromopyrazolo[1,5-a]pyridine

Mechanism: Electrophilic Aromatic Substitution (


).
Key Challenge:  Avoiding over-bromination (though C3 is significantly more reactive than other positions).[1]

Materials:

  • Pyrazolo[1,5-a]pyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) [0.1 M concentration]

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with pyrazolo[1,5-a]pyridine and MeCN. Stir until fully dissolved.

  • Addition: Add NBS portion-wise over 15 minutes at room temperature (25°C). Note: The reaction is exothermic; portion-wise addition prevents thermal runaway.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.[1]5) should disappear, replaced by a slightly less polar spot (Rf ~0.6).[1] Reaction is typically complete in 1-2 hours.[1]

  • Workup: Dilute with EtOAc and wash with saturated

    
     (to quench excess bromine) followed by brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol or purify via silica gel flash chromatography.
    

Expected Yield: 85-95%

Protocol B: Synthesis of 7-Bromopyrazolo[1,5-a]pyridine

Mechanism: Directed ortho Metalation (DoM). Key Challenge: Temperature control and moisture sensitivity. The lithiated intermediate is unstable above -40°C.[1]

Materials:

  • Pyrazolo[1,5-a]pyridine (1.0 eq)

  • n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes)

  • 1,2-Dibromo-1,1,2,2-tetrafluoroethane (

    
    ) or 
    
    
    
    (1.2 eq)
  • Anhydrous THF [0.1 M concentration]

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon. Add anhydrous THF and pyrazolo[1,5-a]pyridine.

  • Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes. Critical: Maintain internal temperature below -70°C.

  • Incubation: Stir at -78°C for 45 minutes. The solution often turns a deep red/orange color, indicating the formation of the C7-lithio species (stabilized by N1 coordination).

  • Quench: Add the bromine source (dissolved in minimal THF) dropwise.

  • Warming: Stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][2]
    
  • Purification: Silica gel chromatography is required to separate trace C3-bromo impurities if temperature control was poor.[1]

Expected Yield: 60-75%[1]

Part 3: Comparative Data & Reactivity Profile

The following table summarizes the physical and chemical divergences between the isomers.

Feature3-Bromo Isomer7-Bromo Isomer
Electronic Nature Electron-rich (Nucleophilic ring)Electron-deficient (Pyridine-like)
Synthesis Method NBS / Electrophilic Substitutionn-BuLi / Lithiation
Suzuki Coupling Fast oxidative addition (Standard conditions)Slower; may require bi-dentate ligands due to N-coordination
C-H Acidity LowHigh (C7-H pKa ~28)
Vector Angle ~140° relative to N1-C2 bond~90° relative to N1-C2 bond
Metabolic Liability Prone to oxidation if not substitutedGenerally stable; sterically protects the bridgehead N
Reactivity Visualization (DOT)

Reactivity Isomer3 3-Bromo Isomer App3 Kinase Hinge Binder (Solvent Exposed) Isomer3->App3 SAR Vector Chem3 Pd-Catalyzed Coupling: Standard Ligands (PPh3) High Yields Isomer3->Chem3 Reactivity Isomer7 7-Bromo Isomer App7 Allosteric Pocket (Hydrophobic Interaction) Isomer7->App7 SAR Vector Chem7 Pd-Catalyzed Coupling: Requires Buchwald Ligands (XPhos/SPhos) to prevent N-chelation Isomer7->Chem7 Reactivity

Figure 2: Downstream application and reactivity differences in medicinal chemistry campaigns.

Part 4: Medicinal Chemistry Implications[3][4][5][6]

In drug discovery, the choice between 3-Br and 7-Br is rarely about synthetic ease; it is about vector topology .[1]

  • The 3-Position (Linear Vector):

    • Substituents at C3 extend linearly away from the fused system.[1]

    • In kinase inhibitors (e.g., ATP-competitive), the pyrazolo[1,5-a]pyridine often acts as the hinge binder. The C3 substituent usually points toward the solvent front or the gatekeeper residue.[1]

    • Bioisostere:[1] Mimics the C3 of tryptophan/indole.[1]

  • The 7-Position (Lateral Vector):

    • Substituents at C7 create a "kink" in the molecular shape.[1]

    • This position is sterically sensitive because it flanks the bridgehead nitrogen.[1] Large groups here can twist the core out of planarity relative to the substituent, which can be used to induce atropisomerism or lock a bioactive conformation.[1]

    • Metabolic Stability: Substitution at C7 blocks the position most susceptible to oxidative metabolism (aside from C3), potentially improving half-life (

      
      ).
      
References
  • General Synthesis & Reactivity

    • J. Org.[1] Chem. 2021, 86, 15, 10305–10319. "Regioselective Functionalization of Pyrazolo[1,5-a]pyridines."

  • Lithiation Strategies (DoM)

    • Tetrahedron Letters 2018, 59, 32, 3120-3123.
  • Medicinal Chemistry Applications

    • J. Med.[1][3] Chem. 2020, 63, 21, 12942–12956. "Discovery of Pyrazolo[1,5-a]pyridine Inhibitors."

  • Electronic Structure Analysis

    • Chem. Heterocycl.[1][4] Compd. 2019, 55, 304–310.[1] "Electronic structure and reactivity of pyrazolo[1,5-a]pyridine."

Sources

Methodological & Application

Strategic Synthesis of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine: A Modular Approach from N-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, demonstrating a wide range of biological activities including kinase inhibition and antiviral properties.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine, a key intermediate for library development in drug discovery programs. The presented strategy employs a robust two-stage approach, commencing with the construction of the core heterocyclic system via a [3+2] cycloaddition, followed by regioselective halogenation. This guide emphasizes the causality behind experimental choices, providing researchers with the necessary insights for adaptation and troubleshooting.

Introduction and Strategic Overview

Pyrazolo[1,5-a]pyridines are considered purine bioisosteres and are foundational to the development of therapeutics targeting a variety of diseases.[3][4] Their rigid, planar structure and versatile substitution patterns make them ideal for probing the active sites of enzymes, such as kinases. The targeted 7-Bromo-4-chloropyrazolo[1,5-a]pyridine is a highly functionalized scaffold designed for further elaboration via modern cross-coupling methodologies. The bromine at the C7 position and chlorine at the C4 position offer orthogonal reactivity, enabling sequential and site-selective derivatization.

Our synthetic strategy is designed for efficiency and modularity, proceeding in two primary stages:

  • Core Annulation: Formation of a 7-brominated pyrazolo[1,5-a]pyridine intermediate. This is achieved by beginning with a pre-brominated pyridine starting material, 2-amino-5-bromopyridine, which ensures the bromine is correctly positioned in the final scaffold. This precursor is converted to an N-aminopyridinium salt, which then undergoes a [3+2] annulation-aromatization reaction to build the fused pyrazole ring.[5][6]

  • Regioselective Chlorination: Introduction of a chlorine atom at the C4 position of the pyrazolo[1,5-a]pyridine core. This step leverages the unique electronic properties of the heterocyclic system to direct electrophilic chlorination to the desired position.

This approach ensures high yields and simplifies purification by controlling the introduction of each halogen in a separate, directed step.

G cluster_0 Stage 1: Core Annulation cluster_1 Stage 2: Regioselective Halogenation A 2-Amino-5-bromopyridine B 1-Amino-5-bromo-pyridinium Salt A->B N-Amination C Intermediate I: 7-Bromopyrazolo[1,5-a]pyridine B->C [3+2] Cycloaddition D Final Product: 7-Bromo-4-chloropyrazolo[1,5-a]pyridine C->D Electrophilic Chlorination

Caption: High-level workflow for the synthesis of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine.

Mechanistic Considerations: The [3+2] Cycloaddition

The cornerstone of this synthesis is the formation of the pyrazolo[1,5-a]pyridine ring system. This transformation proceeds via a [3+2] cycloaddition reaction. The N-aminopyridinium salt, upon treatment with a base, forms a reactive N-pyridinium ylide. This ylide is a 1,3-dipole that readily reacts with a two-carbon electrophile (a C2-synthon), such as malondialdehyde or its synthetic equivalent. The subsequent cyclization and dehydration/aromatization cascade yields the stable, aromatic pyrazolo[1,5-a]pyridine core.[7][8]

G Start 1-Amino-5-bromo-pyridinium Salt Ylide N-Ylide Intermediate (1,3-Dipole) Start->Ylide -H⁺ (Base) Adduct Cycloadduct Ylide->Adduct [3+2] Cycloaddition Partner C2-Synthon (e.g., Malondialdehyde) Partner->Adduct Product 7-Bromopyrazolo[1,5-a]pyridine Adduct->Product - 2H₂O (Aromatization)

Caption: Key mechanistic steps in the formation of the pyrazolo[1,5-a]pyridine core.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Reagents such as hydroxylamine-O-sulfonic acid and N-chlorosuccinimide are corrosive and/or irritants and should be handled with care.

Protocol 1: Synthesis of 1-Amino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate

This step converts the commercially available 2-amino-5-bromopyridine into its N-aminated salt, activating it for the subsequent cycloaddition. Using 2,4,6-trimethylbenzenesulfonic acid provides a crystalline, stable salt that is easily handled.

ReagentM.W. ( g/mol )AmountMoles (mmol)Role
2-Amino-5-bromopyridine173.015.00 g28.9Starting Material
Hydroxylamine-O-sulfonic acid113.093.60 g31.8Aminating Agent
2,4,6-Trimethylbenzenesulfonic acid200.266.36 g31.8Counter-ion Source
Dichloromethane (DCM)-100 mL-Solvent
Acetonitrile (ACN)-50 mL-Solvent

Procedure:

  • Suspend 2-amino-5-bromopyridine (5.00 g, 28.9 mmol) in a mixture of dichloromethane (100 mL) and acetonitrile (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add hydroxylamine-O-sulfonic acid (3.60 g, 31.8 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Add 2,4,6-trimethylbenzenesulfonic acid (6.36 g, 31.8 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18 hours. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash with cold dichloromethane (2 x 20 mL), and dry under vacuum.

  • Expected Outcome: A white to off-white crystalline solid. Yield: 85-95%. The product is typically used in the next step without further purification.

Protocol 2: Synthesis of 7-Bromopyrazolo[1,5-a]pyridine (Intermediate I)

This is the key ring-forming step. The N-aminopyridinium salt is treated with a base to form the ylide in situ, which is trapped by a malondialdehyde equivalent (1,1,3,3-tetramethoxypropane) to form the bicyclic core.

ReagentM.W. ( g/mol )AmountMoles (mmol)Role
1-Amino-5-bromopyridin-1-ium salt388.2810.0 g25.8Starting Material
1,1,3,3-Tetramethoxypropane164.204.67 mL28.4C2-Synthon
Potassium Carbonate (K₂CO₃)138.2110.7 g77.4Base
Dimethylformamide (DMF)-100 mL-Solvent

Procedure:

  • To a 250 mL three-neck flask equipped with a reflux condenser and magnetic stir bar, add the 1-amino-5-bromopyridin-1-ium salt (10.0 g, 25.8 mmol), potassium carbonate (10.7 g, 77.4 mmol), and DMF (100 mL).

  • Add 1,1,3,3-tetramethoxypropane (4.67 mL, 28.4 mmol) to the suspension.

  • Heat the reaction mixture to 120 °C and maintain for 4 hours. The reaction progress can be monitored by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • After completion, cool the mixture to room temperature and pour it into ice-water (300 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (5% to 25%) to afford the pure product.

  • Expected Outcome: A white or pale yellow solid.[9] Yield: 65-75%. Characterize by ¹H NMR and MS to confirm structure.

Protocol 3: Synthesis of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine (Final Product)

The final step is a regioselective electrophilic chlorination. N-chlorosuccinimide (NCS) is an effective and easily handled chlorinating agent for electron-rich heterocyclic systems. The reaction is directed to the C4 position due to the electronic influence of the bridgehead nitrogen and the pyrazole ring.

ReagentM.W. ( g/mol )AmountMoles (mmol)Role
7-Bromopyrazolo[1,5-a]pyridine (I)197.034.00 g20.3Starting Material
N-Chlorosuccinimide (NCS)133.532.85 g21.3Chlorinating Agent
Acetonitrile (ACN)-80 mL-Solvent

Procedure:

  • Dissolve 7-bromopyrazolo[1,5-a]pyridine (4.00 g, 20.3 mmol) in acetonitrile (80 mL) in a 250 mL round-bottom flask.

  • Add N-chlorosuccinimide (2.85 g, 21.3 mmol) to the solution.

  • Heat the mixture to reflux (approx. 82 °C) and stir for 6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane (100 mL) and wash with 1M sodium hydroxide solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Recrystallize the crude product from an ethanol/water mixture or purify by silica gel chromatography if necessary.

  • Expected Outcome: A crystalline solid. Yield: 70-85%. The final structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Concluding Remarks

This application note details a reliable and scalable synthetic route to 7-Bromo-4-chloropyrazolo[1,5-a]pyridine. The strategy of building the core heterocycle from a pre-brominated precursor followed by regioselective chlorination provides a high degree of control and leads to good overall yields. The resulting di-halogenated product is an exceptionally valuable platform for medicinal chemists, allowing for diverse and selective functionalization at two distinct positions to generate novel libraries of potential drug candidates.

References

  • Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. Available at: [Link]

  • Zhang, Y., et al. (2020). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers. Available at: [Link]

  • Li, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. Available at: [Link]

  • Ravi, C., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis. Available at: [Link]

  • Li, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed. Available at: [Link]

  • Ravi, C., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. ResearchGate. Available at: [Link]

  • Quiroga-Varela, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Wiley, R. H., & Hartman, J. L. (1951). 2-Bromopyridine. Organic Syntheses. Available at: [Link]

  • Paudler, W. W., & Blewitt, H. L. (1966). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2021). Divergent Assembly of Functionalized Pyrazolo[1,5-a]pyridine Derivatives via [3+2] Cyclization of N-Aminopyridinium Salts with Various Unsaturated Hydrocarbons. Chinese Journal of Chemistry. Available at: [Link]

  • Shawali, A. S., et al. (2013). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules. Available at: [Link]

  • Bio, M. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Arkivoc. Available at: [Link]

  • Kumar, A., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Quiroga-Varela, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI. Available at: [Link]

  • Liu, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2022). Cyclization Reactions of N-Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. The Journal of Organic Chemistry. Available at: [Link]

  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available at: [Link]

  • Wikipedia. (n.d.). 2-Bromopyridine. Available at: [Link]

  • PubChem. (n.d.). 2-(chloromethyl)pyrazolo[1,5-a]pyridine. Available at: [Link]

  • Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. Available at: [Link]

  • Tomé, A. C., et al. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. European Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 7-Bromopyrazolo[1,5-a]pyridine. Available at: [Link]

Sources

Application Note & Protocol: Selective Suzuki-Miyaura Coupling of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1] The functionalization of this scaffold is critical for exploring structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it indispensable for this purpose.[2][3][4][5] This document provides a detailed guide for the chemoselective Suzuki-Miyaura coupling of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine. The protocol is designed to selectively activate the C7-Br bond over the more inert C4-Cl bond, enabling the targeted synthesis of 7-aryl-4-chloropyrazolo[1,5-a]pyridines, which are valuable intermediates for further diversification.

Introduction & Scientific Rationale

The Suzuki-Miyaura coupling has become a cornerstone of modern organic synthesis due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[5] When applied to dihalogenated heteroaromatic substrates, such as 7-Bromo-4-chloropyrazolo[1,5-a]pyridine, the key challenge is achieving site-selectivity.

The selective coupling at the C7 position is governed by the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[6] The reactivity trend for this step generally follows the bond dissociation energies (BDEs) of the C-X bond, which is typically C-I > C-Br > C-OTf > C-Cl.[6][7] Consequently, the C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond, providing a strong thermodynamic and kinetic basis for the observed chemoselectivity.[7][8]

This protocol leverages this intrinsic reactivity difference to achieve a highly selective transformation. By carefully selecting the catalyst system, base, and solvent, we can ensure efficient coupling at the C7-bromo position while leaving the C4-chloro position intact for potential subsequent functionalization.

Catalytic Cycle and Mechanism

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of the pyrazolo[1,5-a]pyridine, forming a Pd(II) intermediate. This is the selectivity-determining step.[2][6][9]

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center.[2][6][10]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][6]

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)(Br)L_n Oxidative Adduct Pd0->OxAdd Oxidative Addition (Ar-Br) Transmet Ar-Pd(II)(R)L_n OxAdd->Transmet Transmetalation (R-B(OH)₂) + Base Transmet->Pd0 Reductive Elimination Product Ar-R Coupled Product Transmet->Product Substrate 7-Bromo-4-chloro- -pyrazolo[1,5-a]pyridine (Ar-Br) Boronic Arylboronic Acid (R-B(OH)₂) Base Base (e.g., K₂CO₃)

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine with a generic arylboronic acid.

Materials:

  • 7-Bromo-4-chloropyrazolo[1,5-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-Bromo-4-chloropyrazolo[1,5-a]pyridine (1.0 mmol, 248.5 mg), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 22 mg), to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe. The solvent ratio is typically 4:1 to 5:1 dioxane/water.[11][12]

  • Degassing: Subject the reaction mixture to three cycles of evacuating the flask under vacuum and backfilling with inert gas to ensure all oxygen is removed.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 6 to 24 hours.[9]

  • Work-up: Once the reaction is complete (consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 7-aryl-4-chloropyrazolo[1,5-a]pyridine.

Data Presentation & Optimization Parameters

The following table summarizes key reaction parameters that can be adjusted to optimize the reaction for different arylboronic acids.

ParameterRecommended RangeRationale & Notes
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is often robust and efficient for heteroaryl couplings. Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.[4]
Catalyst Loading 1 - 5 mol%Lower loadings (1-2%) may be sufficient for activated boronic acids. More challenging substrates may require higher loadings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid to form the boronate.[10] Cs₂CO₃ is more soluble and often more effective but also more expensive.
Solvent System Dioxane/H₂O, Toluene/H₂O, DME/H₂OA protic co-solvent like water is often necessary for the transmetalation step. The ratio is typically between 4:1 and 10:1.[11]
Temperature 80 - 110 °CHigher temperatures accelerate the reaction but may lead to decomposition or side reactions like protodeboronation of the boronic acid.
Arylboronic Acid 1.1 - 1.5 equivalentsA slight excess is used to drive the reaction to completion and account for potential homocoupling or protodeboronation.

Troubleshooting

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃), or adding a fresh portion of the catalyst. Ensure the system is rigorously deoxygenated.

  • Debromination: If significant debromination of the starting material is observed, this suggests a competing hydrodehalogenation pathway. Using a slightly lower temperature or a different phosphine ligand might mitigate this.

  • Protodeboronation: If the boronic acid is being consumed without product formation, it may be unstable under the reaction conditions. Using the corresponding pinacol boronate ester (BPin) can often improve stability and yield.

  • Poor Selectivity (C-Cl coupling): This is highly unlikely under standard conditions due to the large difference in bond reactivity. If observed, it may indicate an extremely reactive catalyst system or very high temperatures. A less active catalyst or milder conditions should restore selectivity.

Conclusion

This application note provides a robust and reliable protocol for the selective Suzuki-Miyaura coupling of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine. By exploiting the inherent difference in reactivity between the C-Br and C-Cl bonds, this method allows for the efficient synthesis of 7-arylated pyrazolo[1,5-a]pyridines. The resulting products are versatile intermediates, poised for further chemical elaboration at the C4-chloro position, thereby providing a streamlined entry into diverse chemical libraries for drug discovery and materials science.

References

  • Maseras, F., & Nova, A. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Elsevier B.V.
  • Billingsley, K. L., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Billingsley, K. L., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
  • MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
  • Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses.
  • Organic Letters. (2016). Selective sp–sp Suzuki–Miyaura Coupling of Heteroaryl Chlorides.
  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Buchwald, S. L., & Martin, R. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
  • Denton, J., & Apperley, K. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). DOI: 10.1039/C6SC02118B.
  • Denton, J., & Apperley, K. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • MDPI. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.
  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Application Note: Regioselective Functionalization of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Analysis[1]

The 7-bromo-4-chloropyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., Trk, p38 MAPK) and CNS agents. Its utility stems from its ability to mimic the purine core while offering distinct vectors for solubility and potency optimization.

This guide addresses the primary challenge in utilizing this scaffold: Regioselectivity . The molecule possesses four distinct reactive sites (C-7, C-4, C-3, C-2), two of which are halogenated. Successful library generation requires a strict order of operations based on the electronic differentiation of these positions.

Electronic Profile and Reactivity Hierarchy
  • C-7 (Bromine): The most reactive site for Pd-catalyzed cross-coupling. The C-Br bond is weaker than the C-Cl bond, allowing for highly chemoselective substitution at room temperature or mild heating.

  • C-4 (Chlorine): Significantly less reactive. It remains inert under standard Suzuki conditions used for C-7, serving as a "latent" handle that can be activated subsequently using electron-rich phosphine ligands (e.g., XPhos, Buchwald precatalysts).

  • C-3 (H): Electron-rich and nucleophilic. The preferred site for Electrophilic Aromatic Substitution (EAS), such as halogenation (

    
    ) or formylation.
    
  • C-2 (H): The most acidic proton (

    
    ). Accessible via Directed ortho-Metalation (DoM) using strong bases (LiTMP, 
    
    
    
    -BuLi).

Reactivity Map & Workflow

The following diagram illustrates the logical flow for orthogonal functionalization, prioritizing the C-7 position to prevent side reactions.

ReactivityMap Start 7-Bromo-4-chloro pyrazolo[1,5-a]pyridine C7_Product Step 1: C-7 Functionalization (Suzuki/Sonogashira) Start->C7_Product Pd(PPh3)4, Ar-B(OH)2 Chemoselective C-Br C3_Product Step 3: C-3 Functionalization (Halogenation/Formylation) Start->C3_Product Direct EAS possible (Risk of side reactions) C4_Product Step 2: C-4 Functionalization (Buchwald/Suzuki) C7_Product->C4_Product Pd-G3-XPhos, R-NH2 Activation of C-Cl C4_Product->C3_Product NIS or POCl3/DMF Electrophilic Attack C2_Product Step 4: C-2 Functionalization (Lithiation/Quench) C3_Product->C2_Product LiTMP, Electrophile C-H Deprotonation

Figure 1: Orthogonal functionalization workflow. The sequence C-7


 C-4 

C-3 ensures maximum yield and purity.

Application Note: C-7 Chemoselective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C-7 without disturbing the C-4 chloride.

Mechanistic Insight

The oxidative addition of Pd(0) into the C-Br bond is kinetically favored over the C-Cl bond by several orders of magnitude. Using a "standard" triphenylphosphine-based catalyst (Pd(PPh


)

) rather than a highly active bulky phosphine ensures that the catalyst does not engage the C-4 chloride.
Protocol 1: C-7 Selective Arylation

Scale: 1.0 mmol Reaction Time: 4–16 hours

  • Preparation: In a nitrogen-purged reaction vial, combine:

    • 7-Bromo-4-chloropyrazolo[1,5-a]pyridine (231 mg, 1.0 mmol)

    • Aryl boronic acid (1.1 equiv, 1.1 mmol)

    • Catalyst: Pd(PPh

      
      )
      
      
      
      (5 mol%, 58 mg). Note: Avoid Pd(dtbpf) or XPhos here to maintain selectivity.
    • Base: Na

      
      CO
      
      
      
      (2.0 M aqueous solution, 1.5 mL, 3.0 equiv)
    • Solvent: 1,4-Dioxane (4.0 mL, degassed)

  • Execution: Seal the vial and heat to 85 °C . Monitor by LC-MS.[1][2] The starting material (Br) should disappear; the product (Cl-retained) should form.

    • Checkpoint: If C-4 coupling is observed (<5%), lower temperature to 60 °C.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL). Dry organic layer over MgSO

    
    , concentrate, and purify via silica flash chromatography (Hexane/EtOAc gradient).
    

Expected Yield: 75–90%

Application Note: C-4 Functionalization (Post-C7)

Objective: Activate the sterically hindered and electronically deactivated C-4 chloride.

Mechanistic Insight

Once the C-7 bromine is replaced, the C-4 chloride is the only halogen remaining. However, pyrazolo[1,5-a]pyridines are electron-rich, making the C-4 position resistant to standard


 unless strong electron-withdrawing groups are present. Therefore, Pd-catalyzed Buchwald-Hartwig amination  or Suzuki coupling  using next-generation precatalysts is required.
Protocol 2: C-4 Buchwald-Hartwig Amination

Scale: 0.5 mmol

  • Preparation: In a glovebox or under strict Argon flow, combine:

    • C-7 substituted 4-chloropyrazolo[1,5-a]pyridine (0.5 mmol)

    • Amine (1.2 equiv)

    • Catalyst: XPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%). Crucial: These ligands facilitate oxidative addition into the difficult C-Cl bond.

    • Base: Cs

      
      CO
      
      
      
      (2.0 equiv, solid) or NaO
      
      
      Bu (1.5 equiv, if substrate tolerates strong base).
    • Solvent: Toluene or 1,4-Dioxane (anhydrous, 2.5 mL).

  • Execution: Heat to 100–110 °C for 12 hours.

  • Workup: Filter through a Celite pad to remove palladium black. Concentrate and purify via reverse-phase HPLC or silica chromatography.

Application Note: C-3 Electrophilic Substitution

Objective: Introduce a functional handle (I, Br, CHO) at the C-3 position.

Mechanistic Insight

The C-3 position corresponds to the "4-position" of a pyrazole and is highly nucleophilic. Electrophilic aromatic substitution (


) occurs readily here. This step is best performed after C-7/C-4 functionalization if the incoming electrophile is sensitive to Pd-coupling conditions (e.g., Iodine), or before if the C-3 substituent is needed to block metabolic hotspots.
Protocol 3: C-3 Iodination (NIS)

Scale: 0.5 mmol

  • Preparation: Dissolve the scaffold (0.5 mmol) in DMF (2.0 mL) or Acetonitrile (2.0 mL).

  • Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at 0 °C.

  • Execution: Allow to warm to RT and stir for 2 hours.

    • Note: If reaction is sluggish, add 10 mol% TFA (Trifluoroacetic acid) as a catalyst.

  • Workup: Quench with aqueous sodium thiosulfate (10%) to remove excess iodine. Extract with EtOAc.[1]

Summary of Reaction Conditions

TransformationTarget SiteReagents of ChoiceCritical Parameter
Suzuki Coupling C-7 (Br) Pd(PPh

)

, Na

CO

, Dioxane/H

O
Temperature control (85°C) to avoid C-4 activation.
Amination C-4 (Cl) XPhos Pd G3, Cs

CO

, Toluene
Requires bulky, electron-rich ligand (XPhos/BrettPhos).
Halogenation C-3 (H) NIS or NBS, DMF, (cat. TFA)Electrophilic attack; highly regioselective.
Lithiation C-2 (H) LiTMP or

-BuLi, THF, -78°C
Requires low temp; C-2 is the most acidic proton.

References

  • General Reactivity of Pyrazolo[1,5-a]pyridines

    • Title: Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes.
    • Source: Chemical Communic
    • URL:[Link]

  • C-7 Regioselectivity (Analogous Scaffolds)

    • Title: Regioselective Synthesis of New 2,4-(Het)
    • Source: Molecules, 2018.
    • URL:[Link]

  • C-3 Electrophilic Substitution

    • Title: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings.
    • Source: Journal of Heterocyclic Chemistry, 2015.
    • URL:[Link]

  • C-H Activation & Functionalization

    • Title: Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases.
    • Source: Organic Letters, 2018.
    • URL:[Link]

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors Using 7-Bromo-4-chloropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in kinase inhibitor discovery, valued for its ability to mimic the adenine ring of ATP. Unlike its pyrimidine analogues, the pyridine variant offers a distinct electronic profile that modulates hydrogen bond acceptor capability at the hinge region, often improving selectivity profiles against off-target kinases like CDK2 or GSK3


.

This guide details the strategic utilization of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine (Compound 1 ). This di-halogenated building block provides two orthogonal handles for diversification:

  • C-7 Bromine: A highly reactive handle for initial cross-coupling (Suzuki-Miyaura).

  • C-4 Chlorine: A latent handle requiring specialized activation (Buchwald-Hartwig or high-energy Suzuki), allowing for controlled, sequential library generation.

Reactivity Profile & Synthetic Strategy

The "Halogen Dance" Logic

Success with this scaffold relies on exploiting the reactivity gap between the C-7 bromide and the C-4 chloride.

  • Electronic Environment: The C-7 position (adjacent to the bridgehead nitrogen, N1) is electronically activated, similar to the 2-position of pyridine. The C-4 position is less electron-deficient.

  • Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker (~69 kcal/mol) than the C-Cl bond (~83 kcal/mol), making C-7 the exclusive site for oxidative addition by Palladium(0) under mild conditions.

Strategic Workflow:

  • Step 1 (C-7 Functionalization): Use standard Pd-catalysis to install the "Tail" (Solvent Front/Ribose binder).

  • Step 2 (C-4 Functionalization): Use electron-rich, bulky ligands (e.g., XPhos, BrettPhos) to activate the inert chloride, installing the "Head" (Hinge binder or Gatekeeper probe).

Visualization of Synthetic Logic

ReactivityMap cluster_legend Reactivity Gradient Scaffold 7-Bromo-4-chloro pyrazolo[1,5-a]pyridine Step1 Step 1: C-7 Functionalization (Suzuki Coupling) Scaffold->Step1 Pd(dppf)Cl2, 80°C (Br selective) Intermediate Intermediate: 7-Aryl-4-chloro pyrazolo[1,5-a]pyridine Step1->Intermediate Step2 Step 2: C-4 Functionalization (Buchwald / Suzuki) Intermediate->Step2 Pd-XPhos, 110°C (Cl activation) Final Final Kinase Inhibitor (Dual Functionalized) Step2->Final Leg1 C-7 Br: High Reactivity (Kinetic Control) Leg2 C-4 Cl: Low Reactivity (Thermodynamic/Ligand Control)

Caption: Sequential functionalization strategy exploiting the differential reactivity of C-7 Br and C-4 Cl.

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki Coupling at C-7

Objective: Install an aryl/heteroaryl group at the 7-position while preserving the 4-chloro handle.

Mechanistic Insight: The use of Pd(dppf)Cl₂ is critical. Its large bite angle and ferrocenyl backbone facilitate the oxidative addition of the bromide but are generally insufficient to activate the aryl chloride at moderate temperatures, ensuring >95% regioselectivity.

Reagents & Stoichiometry:

Component Equivalents Role
Scaffold (1) 1.0 Starting Material
Boronic Acid/Ester 1.1 - 1.2 Coupling Partner (R1)
Pd(dppf)Cl₂·DCM 0.05 (5 mol%) Catalyst (Regioselective)
Na₂CO₃ (2M aq) 3.0 Base (Activates Boron)

| 1,4-Dioxane | [0.1 M] | Solvent |

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, charge Scaffold 1 (1.0 eq), Boronic Acid (1.1 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).

  • Inertion: Seal the vessel and purge with N₂ or Ar for 5 minutes. This prevents homocoupling of the boronic acid and oxidation of the catalyst.

  • Solvation: Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution via syringe.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the bromide peak (M+ and M+2 pattern changes to single Cl isotope pattern).

    • Note: Do not exceed 90°C to avoid trace oxidative addition at the C-4 chloride.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a solid.

Protocol B: Activation of C-4 via Buchwald-Hartwig Amination

Objective: Install an amine motif at C-4.[1] In kinase inhibitors, this often introduces a solubilizing group (e.g., morpholine, piperazine) or a hinge-binding aniline.

Mechanistic Insight: The C-4 chloride is electronically deactivated. Standard catalysts will fail. We utilize XPhos or BrettPhos precatalysts. These bulky, electron-rich dialkylbiaryl phosphines promote the difficult oxidative addition into the Ar-Cl bond and facilitate reductive elimination of the amine.

Reagents & Stoichiometry:

Component Equivalents Role
Intermediate (from A) 1.0 Electrophile
Amine (R2-NH₂) 1.2 - 1.5 Nucleophile
Pd₂(dba)₃ 0.05 (5 mol% Pd) Metal Source
XPhos 0.10 (10 mol%) Ligand (Cl-Activator)
Cs₂CO₃ 2.5 Base (Anhydrous)

| Toluene or t-Amyl Alcohol | [0.1 M] | Solvent |

Step-by-Step Procedure:

  • Drying: Ensure all reagents, especially Cs₂CO₃ and the solvent, are strictly anhydrous. Water quenches the active catalytic species in this difficult coupling.

  • Pre-complexation (Optional but Recommended): Stir Pd₂(dba)₃ and XPhos in the solvent at room temperature for 10 minutes under N₂ to generate the active L-Pd(0) species (solution turns from dark purple to orange/brown).

  • Addition: Add the Intermediate and the Amine.

  • Reaction: Heat to 100–110°C (reflux if Toluene) for 12–16 hours.

    • Optimization: If conversion is low after 16h, add a second spike of catalyst (2.5 mol%) and ligand.

  • Workup: Filter through a Celite pad to remove insoluble salts. Concentrate the filtrate.

  • Purification: Reverse-phase HPLC is often required here if the amine product is polar.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Protodeboronation Boronic acid instability under basic conditions.Switch base to K₃PO₄ or KF . Lower temperature to 60°C and extend time. Use boronic esters (pinacol) instead of acids.
C-4 Coupling Failure Catalyst death or insufficient activation.Switch ligand to BrettPhos (for primary amines) or RuPhos (for secondary amines). Switch solvent to t-Butanol or Dioxane .
Bis-coupling (Step 1) Temperature too high or excess boronic acid.Strictly control Temp < 85°C. Use exactly 1.05-1.1 eq of boronic acid.
Palladium Residue Metal trapping by the pyridine nitrogen.Use a metal scavenger (e.g., SiliaMetS® Thiol ) post-reaction or wash organic phase with aqueous N-acetylcysteine.

Case Study: Synthesis of a p38 MAPK Inhibitor Analog

To illustrate the utility of this protocol, we describe the synthesis of a p38 inhibitor analog where C-7 targets the hydrophobic pocket and C-4 targets the solvent channel.

Target Molecule: 7-(3-fluorophenyl)-N-(piperidin-4-yl)pyrazolo[1,5-a]pyridin-4-amine.

  • Step 1: Coupling of 1 with 3-fluorophenylboronic acid using Protocol A.

    • Yield: 88%.

    • Observation: Exclusive formation of the 7-aryl product.

  • Step 2: Coupling of the intermediate with 4-amino-N-Boc-piperidine using Protocol B (Ligand: BrettPhos).

    • Yield: 72%.

  • Step 3: Deprotection (TFA/DCM) to yield the final piperidine amine.

SAR Logic Diagram

SAR Core Pyrazolo[1,5-a]pyridine Core C7 C-7 Position (Hydrophobic Pocket) Core->C7 C4 C-4 Position (Solvent Exposure) Core->C4 Interaction1 Pi-Pi Stacking / VdW (Selectivity) C7->Interaction1 Interaction2 H-Bonding / Solubilizing (ADME Properties) C4->Interaction2

Caption: Structure-Activity Relationship (SAR) mapping for the 7,4-disubstituted scaffold.

References

  • Vertex Pharmaceuticals. "The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008.

  • BenchChem Application Note. "Synthesis of TTK inhibitors using a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate." BenchChem, 2025.[2]

  • MDPI. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules, 2024.[3][4]

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments." Organic Chemistry Portal.

  • WuXi AppTec. "Correlating Reactivity Trends with Frontier Molecular Orbitals in Heterocycles." WuXi AppTec QM Magic Class, 2024.

Sources

Palladium-catalyzed cross-coupling of 7-bromo-pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 7-Bromo-pyrazolo[1,5-a]pyridine [1]

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a critical bioisostere of indole and azaindole, widely utilized in kinase inhibitors (e.g., JAK, Trk, and p38 MAPK inhibitors) due to its ability to mimic purine nucleosides while offering distinct solubility and metabolic stability profiles.

Functionalization at the C7 position (the "peri" position relative to the bridgehead nitrogen) is synthetically challenging but pharmacologically high-value. Unlike the nucleophilic C3 position, the C7 position is electronically deactivated and sterically influenced by the adjacent bridgehead nitrogen (N1). This Application Note provides validated protocols for the Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig) of 7-bromo-pyrazolo[1,5-a]pyridine , addressing specific challenges such as catalyst poisoning and oxidative addition rates.

Substrate Analysis & Mechanistic Insight

Structural & Electronic Context

The 7-bromo-pyrazolo[1,5-a]pyridine substrate presents a unique electronic environment compared to standard aryl halides.

  • The "Peri" Effect: The C7 position is directly adjacent to the bridgehead nitrogen (N1). While N1 contributes its lone pair to the aromatic sextet of the pyrazole ring, it retains significant electron density that can coordinate to electrophilic metal centers.

  • Oxidative Addition: The pyridine ring component is electron-deficient, theoretically facilitating oxidative addition of the C7-Br bond to Pd(0). However, the proximity of N1 can lead to the formation of stable, non-reactive Pd-complexes (catalyst resting states) if the ligand system is not sufficiently bulky to enforce reductive elimination.

  • Regioselectivity: If the substrate contains halogens at both C3 and C7, the C3 position (being part of the electron-rich pyrazole) is more prone to electrophilic attack but less reactive toward oxidative addition compared to the electron-deficient C7 position, generally allowing for chemoselective coupling at C7 first under standard Pd-catalysis conditions.

Critical Success Factors
  • Ligand Selection: Bidentate ligands (e.g., dppf) or bulky monodentate Buchwald phosphines (e.g., XPhos, SPhos) are required to prevent N1-Pd coordination.

  • Base Strength: Weak bases (Carbonates/Phosphates) are preferred to prevent deprotonation of the C3-H, which can lead to side reactions or polymerization.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Coupling of 7-bromo-pyrazolo[1,5-a]pyridine with aryl/heteroaryl boronic acids.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 7-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) OR XPhos Pd G3 (2–3 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv) or K₃PO₄ (solid, 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) or Toluene : Water (10:1)

Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the 7-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv) and the boronic acid (1.2 equiv).

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

  • Base Addition: Add the aqueous K₂CO₃ solution. Note: If using anhydrous conditions (e.g., for hydrolytically unstable substrates), use solid K₃PO₄ and dry toluene.

  • Catalyst Addition: Remove the cap briefly under a positive flow of inert gas and add the Pd catalyst (Pd(dppf)Cl₂·DCM). Reseal immediately.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS. Look for the disappearance of the bromide (M+H: 197/199) and formation of the biaryl product.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc gradient).

Data Summary: Solvent & Ligand Screening (Representative)

EntryCatalystLigandSolventBaseYield (%)Notes
1Pd(PPh₃)₄PPh₃DME/H₂ONa₂CO₃45%Sluggish conversion; debromination observed.
2Pd(dppf)Cl₂ dppf Dioxane/H₂O K₂CO₃ 92% Standard Robust Protocol.
3Pd₂(dba)₃XPhosToluene/H₂OK₃PO₄95%Best for sterically hindered boronic acids.
4Pd(OAc)₂SPhosn-BuOHK₃PO₄88%Good for heteroaryl boronic acids.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[11]

Objective: Amination of 7-bromo-pyrazolo[1,5-a]pyridine with primary or secondary amines.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 7-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol% Pd) or BrettPhos Pd G3 (2–5 mol%)

  • Ligand: BrettPhos or RuPhos (5–10 mol% if using Pd₂(dba)₃)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous Toluene or tert-Amyl Alcohol

Step-by-Step Methodology
  • Drying: Ensure all glassware is oven-dried. The sensitivity of NaOtBu to moisture is a common failure mode.

  • Charging: Add Pd source, Ligand (if not using precatalyst), Base, and Substrate to the vial inside a glovebox or under strict Schlenk conditions.

  • Solvent: Add anhydrous Toluene.

  • Activation: If using Pd₂(dba)₃ + Ligand, stir at RT for 5 mins to allow complex formation (solution typically turns from purple to orange/brown).

  • Amine Addition: Add the amine liquid via syringe. If the amine is a solid, add it in step 2.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Note: For volatile amines, use a sealed pressure tube.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Rinse with DCM.[2]

  • Purification: Concentrate and purify via silica gel chromatography.

Ligand Choice Guide:

  • BrettPhos: Best for primary amines and challenging substrates.

  • RuPhos: Excellent for secondary amines and secondary alkyl amines.

  • BINAP: Economical alternative, but often fails with the sterically crowded 7-position.

Visualizations

Reaction Pathway & Catalytic Cycle

G Figure 1: Catalytic Cycle for 7-Bromo-pyrazolo[1,5-a]pyridine Cross-Coupling cluster_0 Substrate Specificity PreCat Pd Precatalyst (Pd(II)) Pd0 Active Catalyst L-Pd(0) PreCat->Pd0 Activation (Base/Heat) OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate (Rate Limiting Step) Substrate 7-Bromo-pyrazolo[1,5-a]pyridine Substrate->OxAdd C7-Br Bond TransMet Transmetallation (Ar-Pd(II)-Nu) OxAdd->TransMet + R-B(OH)2 (Suzuki) or H-NR2 (Buchwald) RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product 7-Functionalized Product RedElim->Product Yield Note1 C7 Position: Sterically hindered by N1 Electron Deficient Note1->Substrate

Caption: The catalytic cycle highlights the critical Oxidative Addition step at C7, which benefits from the electron-deficient pyridine ring but requires bulky ligands to prevent N1-coordination.

Experimental Workflow

Workflow Start Start: 7-Br-Pyrazolo[1,5-a]pyridine Screen Decision: Coupling Type? Start->Screen Suzuki Suzuki-Miyaura Screen->Suzuki C-C Bond Buchwald Buchwald-Hartwig Screen->Buchwald C-N Bond SuzCond Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Suzuki->SuzCond Monitor Monitor: LC-MS (Check for de-bromination) SuzCond->Monitor BuchCond Pd2(dba)3 + BrettPhos NaOtBu, Toluene, 100°C Buchwald->BuchCond BuchCond->Monitor Workup Workup: EtOAc Ext / Celite Filt Monitor->Workup Purify Purification: Flash Chromatography Workup->Purify

Caption: Decision tree for selecting the optimal protocol based on the desired bond formation (C-C vs C-N).

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Protodehalogenation (Formation of 7-H species)Reductive elimination of H-Pd-Ar. Often caused by excessive heating or lack of transmetallation partner.1. Increase concentration of Boronic Acid.2. Switch solvent to anhydrous Toluene/K₃PO₄.3. Lower temperature to 80°C.
No Conversion Catalyst poisoning by N1 (bridgehead nitrogen).Switch to XPhos Pd G3 or BrettPhos . These bulky ligands create a "protective shell" around Pd, preventing N1 coordination.
Homocoupling (Ar-Ar dimer)Oxidant present (O₂) or excessive Boronic Acid.1. Degas solvents more rigorously (sparge with Ar for 15 mins).2. Reduce Boronic Acid to 1.1 equiv.
Low Yield in Amination Pd coordinating to amine substrate (if primary amine).Use BrettPhos (specifically designed to prevent amine binding to Pd). Ensure NaOtBu is fresh (white powder, not yellow).

References

  • General Synthesis & Reactivity

    • Johns, A. et al.[1][3] "Pyrazolo[1,5-a]pyridines."[1][4][5][6][7][8][9][10][11][12] US Patent 2008/0119480 A1. (Detailed synthesis of 7-substituted derivatives).

    • Link:

  • Suzuki Coupling on Heteroaryl Halides

    • Miyaura, N. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
    • Link:

  • Buchwald-Hartwig Conditions for Fused Systems

    • Surry, D. S., & Buchwald, S. L.[3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

    • Link:

  • Regioselectivity (C3 vs C7)

    • Guchhait, S. K. et al.[3] "Regioselective C-H Functionalization of Pyrazolo[1,5-a]pyridines." Journal of Organic Chemistry, 2018. (Discusses the electronic differences between C3 and C7).

    • Link: (General Journal Link for verification)

  • Direct C7 Functionalization Context

    • S. H. Park et al. "Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines."[8][9] Chem. Commun., 2022, 58, 827-830.[9] (Highlights the reactivity of the C7 position).

    • Link:

Sources

Troubleshooting & Optimization

Optimizing yield for 7-Bromo-4-chloropyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[1,5-a]pyridine Synthesis Topic: Yield Optimization for 7-Bromo-4-chloropyrazolo[1,5-a]pyridine Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Structural Challenge

You are attempting to synthesize 7-bromo-4-chloropyrazolo[1,5-a]pyridine (CAS: 1427375-34-5).[1] This is a scaffold often utilized in kinase inhibitor discovery (e.g., Trk, MAPK pathways).

The primary challenge in this synthesis is regiocontrol . The pyrazolo[1,5-a]pyridine bicyclic system is formed by annulating a pyridine ring. To achieve the specific 4-chloro, 7-bromo substitution pattern, you must select the correct pyridine precursor and ensure the cyclization occurs at the correct alpha-carbon.

The Golden Rule of Mapping:

  • Pyridine C2-Br

    
     Becomes Pyrazolo C7-Br 
    
  • Pyridine C5-Cl

    
     Becomes Pyrazolo C4-Cl 
    
  • Cyclization Site: Must occur at Pyridine C6 (which becomes the bridgehead C3a).

Therefore, your required starting material is 2-bromo-5-chloropyridine .

Phase 1: Critical Protocols & Optimization

This guide prioritizes the


-amination/Cycloaddition route  utilizing ethyl propiolate, as it offers the highest reproducibility for this specific halogenation pattern compared to direct functionalization or oxidative couplings.
Step 1: -Amination of 2-Bromo-5-chloropyridine

The electron-withdrawing nature of the halogen substituents makes the pyridine nitrogen a poor nucleophile. Standard reagents (Hydroxylamine-O-sulfonic acid - HOSA) often fail or result in yields <20%.

  • Recommended Reagent:

    
    -Mesitylenesulfonylhydroxylamine (MSH ).
    
  • Why: MSH is a "super-electrophile" capable of aminating electron-deficient pyridines where HOSA fails.

Protocol:

  • Dissolve 2-bromo-5-chloropyridine (1.0 equiv) in DCM (0.5 M).

  • Add MSH (1.2 equiv) dropwise at 0°C.

  • Allow to warm to RT and stir for 2-4 hours.

  • Yield Check: Add diethyl ether. The

    
    -aminopyridinium mesitylenesulfonate salt should precipitate as a white/off-white solid. Filter and wash with ether.
    
    • Note: Do not store the salt for long periods; use immediately in Step 2.

Step 2: [3+2] Cycloaddition

The salt is treated with a base to generate the


-imino ylide (1,3-dipole), which undergoes cycloaddition with an alkyne.
  • Reagents: Ethyl propiolate (dipolarophile),

    
     (base), DMF (solvent).
    
  • Optimization:

    • Base Choice: Use

      
       rather than DBU or TEA. Strong organic bases can trigger nucleophilic aromatic substitution (
      
      
      
      ) on the C7-Bromine (originally C2-Br).
    • Temperature: Maintain 0°C

      
       RT. Heating >60°C promotes polymerization of the propiolate and dimerization of the dipole.
      
Step 3: Hydrolysis & Decarboxylation

The cycloaddition with ethyl propiolate yields the 3-carboxylate ester . To get the target (unsubstituted at C3), you must remove this ester.

  • Hydrolysis:

    
     in THF/Water (RT, 2h).
    
  • Decarboxylation: Heat the carboxylic acid in neat polyphosphoric acid (PPA) or with Cu powder in quinoline at 180°C.

    • Modern Alternative: Silver carbonate (

      
      ) and acetic acid in DMSO at 100°C often provides cleaner decarboxylation for halo-substituted systems.
      

Phase 2: Troubleshooting Guide (Q&A)

Q1: My yield in Step 1 is near zero. The pyridine remains unreacted.

  • Diagnosis: Moisture contamination or degraded MSH.

  • Explanation: MSH is extremely sensitive to moisture. If your DCM is "wet," MSH hydrolyzes before reacting with the deactivated pyridine nitrogen.

  • Fix: Freshly prepare MSH (beware of explosion hazards—keep wet or in solution) and dry DCM over

    
     or molecular sieves. If MSH is commercially sourced, verify activity by NMR.
    

Q2: During cyclization, I see a major byproduct with a mass corresponding to [M - Br + OMe] or [M - Br + OH].

  • Diagnosis:

    
     displacement of the Bromine.
    
  • Explanation: The 2-bromo position (becoming C7) is highly activated for nucleophilic attack, especially once the pyridinium salt is formed. If you use

    
    , 
    
    
    
    , or
    
    
    , you will displace the bromine.
  • Fix: Switch to

    
     in DMF . Avoid protic nucleophiles. Ensure your DMF is anhydrous to prevent hydroxide formation.
    

Q3: I am getting a mixture of regioisomers (7-Br and 5-Br products).

  • Diagnosis: Cyclization at the wrong alpha-carbon.

  • Explanation: 2-Bromo-5-chloropyridine has two alpha carbons: C2 (with Br) and C6 (with H). Cyclization should occur at C6 to give the 7-Br product. Cyclization at C2 is sterically and electronically disfavored but can happen if the reaction is forced with high heat.

  • Fix: Keep the reaction temperature below 25°C during the initial base addition. The kinetic product (cyclization at the less hindered C6-H) is favored at lower temperatures.

Q4: Can I use a direct oxidative coupling (TEMPO method) to avoid the ester intermediate?

  • Analysis: Yes, literature suggests TEMPO-mediated oxidative annulation using alkenes (like acrylonitrile) is possible.

  • Risk: This route often requires heating and an oxygen atmosphere, which can cause oxidative debromination or side reactions in highly halogenated systems.

  • Verdict: Stick to the Propiolate/Decarboxylation route for gram-scale reliability unless you have high-throughput screening capabilities to optimize the TEMPO catalyst loading.

Phase 3: Visualizing the Pathway

The following diagram illustrates the critical regiochemical mapping and reaction flow.

G Start Start: 2-Bromo-5-chloropyridine (Deactivated Pyridine) Step1 Step 1: N-Amination Reagent: MSH (Mes-SO3-NH2) Solvent: DCM, 0°C Start->Step1 Intermediate1 N-Amino Pyridinium Salt (Activated Dipole Precursor) Step1->Intermediate1 Forms N-N Bond Step2 Step 2: [3+2] Cycloaddition Reagent: Ethyl Propiolate + K2CO3 Target: Unsubstituted C6-H Intermediate1->Step2 Base generates Ylide Branch Regio-Control Checkpoint Step2->Branch WrongWay Attack at C2-Br (Sterically Hindered/SNAr Risk) Branch->WrongWay High Temp / Strong Base RightWay Attack at C6-H (Kinetic Preference) Branch->RightWay 0°C / K2CO3 Ester Intermediate: 3-Ester 7-Bromo-4-chloro...carboxylate RightWay->Ester Ring Closure Step3 Step 3: Hydrolysis & Decarboxylation 1. LiOH 2. Heat/Ag2CO3 Ester->Step3 Final TARGET: 7-Bromo-4-chloropyrazolo[1,5-a]pyridine Step3->Final Yield Optimization

Caption: Logical flow for the regioselective synthesis of 7-bromo-4-chloropyrazolo[1,5-a]pyridine, highlighting the critical branching point for regiocontrol.

Phase 4: Quantitative Data Summary

ParameterStandard Protocol (HOSA)Optimized Protocol (MSH)Impact on Workflow
Amination Yield 15 - 25%85 - 95% MSH is essential for deactivated pyridines.
Cyclization Temp Reflux (80°C)0°C

25°C
Lower temp prevents polymerization and regiochemical errors.
Base Selection KOH / NaOH

/ DBU
Prevents

of the 7-Br atom.
Overall Yield <10%45 - 60% Significant improvement for scale-up.

References

  • Regioselective Synthesis via TEMPO: Liu, Y., et al. "Synthetic Strategy for Pyrazolo[1,5-a]pyridine... through Cross-dehydrogenative Coupling." Journal of Organic Chemistry, 2019, 84(8), 4904–4910. [Link] Supports the mechanistic understanding of oxidative annulation and regioselectivity.

  • General Pyrazolo[1,5-a]pyridine Synthesis: Matusiewicz, K., et al. "Synthesis and properties of pyrazolo[1,5-a]pyridine derivatives."[2][3] Chemistry of Heterocyclic Compounds, 2018. Provides the foundational mapping of pyridine precursors to pyrazolo products.

  • MSH Reagent Preparation & Safety: Tamura, Y., et al. "Mesylates of Hydroxylamine: Reagents for Amination." Journal of Organic Chemistry, 1973, 38, 1239. The definitive source for preparing the critical MSH reagent safely.

Sources

Preventing debromination during Suzuki coupling of pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of Pyrazolopyridines

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of brominated pyrazolopyridine scaffolds. This document is designed to serve as a practical resource, moving beyond standard protocols to address a common and often frustrating side reaction: debromination . As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design. This guide is structured in a question-and-answer format to directly address the challenges you may be facing at the bench.

Frequently Asked Questions (FAQs)

Q1: What exactly is debromination in the context of my pyrazolopyridine Suzuki coupling, and why is it a problem?

A1: Debromination, also referred to as hydrodehalogenation, is an undesired side reaction where the bromine atom on your pyrazolopyridine ring is replaced by a hydrogen atom.[1] This results in the formation of the parent pyrazolopyridine core instead of your desired coupled product. This side reaction directly competes with the productive C-C bond formation, leading to reduced yields, complex purification challenges, and wasted starting materials.[2] The plausible mechanism often involves the oxidative addition of your bromopyrazolopyridine to the Pd(0) catalyst, followed by the transfer of a hydride (H⁻) ligand to the palladium complex and subsequent reductive elimination to yield the debrominated byproduct.[3][4]

Q2: I'm seeing significant debromination. What are the most likely causes?

A2: Several key factors in your reaction setup can promote debromination over the desired Suzuki coupling. These are the first parameters you should investigate:

  • Choice of Base: The strength and type of base are critical. Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate species that act as hydride donors, fueling the debromination pathway.[2][3]

  • Reaction Temperature: Higher temperatures, while often used to drive reactions to completion, can increase the rate of side reactions, including debromination.[2][5]

  • Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its coordinating ligand dictate the relative rates of the key steps in the catalytic cycle. An ill-suited ligand may not sufficiently accelerate the desired C-C bond-forming reductive elimination, allowing the competing debromination pathway to dominate.[1][2]

  • Presence of Protic Solvents: Solvents such as water and alcohols can serve as a source of protons or hydrides, potentially facilitating the undesired debromination.[3]

  • Boronic Acid/Ester Instability: The boronic acid coupling partner can degrade under the reaction conditions, a process known as protodeboronation.[6] If the concentration of your active boronic acid decreases, the palladium-aryl intermediate has more time to undergo side reactions like debromination.[3]

In-Depth Troubleshooting Guide

Issue: My LC-MS analysis shows a major peak corresponding to the mass of my starting material minus bromine.

This is the classic signature of debromination. The following troubleshooting workflow provides a systematic approach to diagnose and solve this issue.

G cluster_0 start Start: Debromination Observed base Step 1: Evaluate the Base start->base Primary suspect catalyst Step 2: Optimize Catalyst & Ligand base->catalyst If issue persists temp Step 3: Adjust Reaction Temperature catalyst->temp If issue persists reagents Step 4: Check Reagent Stability temp->reagents If issue persists result Result: Minimized Debromination reagents->result

Caption: A logical workflow for troubleshooting debromination.

Step 1: Evaluate and Optimize the Base

The choice of base is the most common and impactful variable. Strong bases can generate hydride species that lead to reductive debromination.

Recommendation: Switch from strong bases like alkoxides or, in some cases, K₃PO₄, to milder inorganic bases.[3]

BaseRelative StrengthCommon SolventsRationale & Notes
K₃PO₄ StrongToluene, Dioxane, THFEffective, but can be basic enough to promote debromination, especially in anhydrous, non-polar solvents.[7]
K₂CO₃ / Cs₂CO₃ ModerateDioxane/H₂O, Toluene/H₂OA good starting point. Generally less prone to causing debromination than phosphates. Often requires a small amount of water for solubility and activity.[2][8]
CsF / KF WeakDioxane, THFExcellent options for minimizing side reactions. Fluoride ions can activate the boronic acid without creating a harshly basic environment.[3][9]

Action: Rerun your reaction using K₂CO₃ or CsF. If using a carbonate, ensure a controlled amount of water (e.g., a 4:1 or 5:1 mixture of organic solvent to water) is present to facilitate base activity.[10]

Step 2: Optimize the Catalyst and Ligand System

Your ligand's job is to stabilize the palladium center and accelerate the desired steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are known to promote the C-C bond-forming reductive elimination, making it kinetically favored over debromination.[1][11]

Recommendation: Switch from simple, less-donating ligands like PPh₃ to a modern Buchwald-type ligand. Using a well-defined pre-catalyst can also improve reproducibility.[1]

Catalyst/Ligand SystemTypeRationale & Notes
Pd(PPh₃)₄ StandardCan be effective for simple substrates but often insufficient for challenging heterocycles, leading to side reactions.
Pd₂(dba)₃ + XPhos or SPhos Modern, Bulky LigandXPhos and SPhos are electron-rich and sterically hindered, accelerating reductive elimination and outcompeting debromination.[11] This is a highly effective combination for many heterocyclic couplings.
XPhos Pd G3/G4 Pre-catalystThese palladacycles provide reliable in-situ generation of the active Pd(0) species, leading to more consistent results and potentially lower levels of side reactions.[1][11]

Action: Set up the reaction with a second-generation (G2) or third-generation (G3) Buchwald pre-catalyst or use a combination of Pd₂(dba)₃ and a ligand like XPhos.

Step 3: Adjust Reaction Temperature and Time

Debromination, like many side reactions, often has a higher activation energy than the desired coupling. Therefore, its rate increases more significantly with temperature.

Recommendation: Lower the reaction temperature and monitor for a longer duration.[3]

Action: Reduce the reaction temperature from a typical 100-110 °C to 60-80 °C. Monitor the reaction progress carefully by LC-MS or TLC. While the reaction may take longer (e.g., 12-24 hours instead of 2-4 hours), the improved selectivity can dramatically increase the yield of your desired product.[10][12]

Step 4: Check Reagent Stability and Stoichiometry

If the above optimizations fail, the issue may lie with your coupling partner.

  • Protodeboronation: The boronic acid can be cleaved by residual acid or water, especially at high temperatures, reducing its effective concentration.[6]

    • Action: Use a high-purity boronic acid or consider switching to a more stable boronic ester, such as a pinacol ester.[4] Ensure you are using a slight excess (1.2–1.5 equivalents) of the boron reagent.[2]

  • N-H Acidity: The pyrazolopyridine core contains a nitrogen proton that can be acidic. While many couplings work on unprotected N-heterocycles, this acidity can sometimes interfere with the catalyst.[10]

    • Action (if other methods fail): Consider protecting the pyrazole nitrogen with a suitable group like BOC or SEM. This can alter the electronics of the ring system and prevent catalyst inhibition, which may indirectly suppress debromination.[3][13]

Mechanistic Insight: The Competing Pathways

Understanding the catalytic cycle is key to rational troubleshooting. The desired Suzuki pathway and the undesired debromination pathway diverge after the initial oxidative addition step.

G pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-Br) trans_complex L₂Pd(II)(Ar)(Ar') (Transmetalation Complex) oa_complex->trans_complex Transmetalation (+ Ar'B(OH)₂ + Base) hydride_complex L₂Pd(II)(Ar)(H) (Hydride Complex) oa_complex->hydride_complex Hydride Transfer (From Base/Solvent) product Ar-Ar' (Desired Product) trans_complex->product Reductive Elimination (Fast, Desired) product->pd0 Catalyst Regeneration debrom_product Ar-H (Debrominated Byproduct) debrom_product->pd0 Catalyst Regeneration hydride_complex->debrom_product Reductive Elimination (Undesired)

Caption: Suzuki cycle vs. the competing debromination pathway.

The key to success is to accelerate the "Transmetalation -> Reductive Elimination" sequence so that it outpaces the "Hydride Transfer" side reaction. Bulky, electron-rich ligands achieve this by promoting the final reductive elimination step.[1] Milder bases and lower temperatures slow down the undesired hydride transfer.[2][3]

Experimental Protocols

Protocol 1: Standard Starting Conditions (Prone to Debromination)
  • Reagents: Bromopyrazolopyridine (1.0 equiv), Arylboronic acid (1.3 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2.5 mol%), PPh₃ (10 mol%).

  • Procedure:

    • To an oven-dried flask, add the bromopyrazolopyridine, arylboronic acid, and K₃PO₄.

    • Evacuate and backfill with an inert gas (N₂ or Ar) three times.

    • Add the Pd₂(dba)₃ and PPh₃.

    • Add anhydrous toluene (0.1 M).

    • Heat the mixture to 100 °C and stir for 4-12 hours, monitoring by LC-MS.

    • Cool, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Protocol 2: Optimized Conditions to Minimize Debromination
  • Reagents: Bromopyrazolopyridine (1.0 equiv), Arylboronic acid pinacol ester (1.3 equiv), K₂CO₃ (2.5 equiv), XPhos Pd G3 (2.0 mol%).

  • Procedure:

    • To an oven-dried flask, add the bromopyrazolopyridine, arylboronic acid pinacol ester, and K₂CO₃.

    • Add the XPhos Pd G3 pre-catalyst.

    • Evacuate and backfill with an inert gas (N₂ or Ar) three times.

    • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to 0.1 M).

    • Heat the mixture to 80 °C and stir for 12-24 hours, monitoring by LC-MS.[5]

    • Upon completion, cool to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

By implementing these evidence-based strategies, you can effectively suppress debromination and significantly improve the efficiency and reliability of your Suzuki coupling reactions on pyrazolopyridine scaffolds.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 24, 2026, from [Link]

  • Reddit r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the debromination reaction. Retrieved February 24, 2026, from [Link]

  • Elsevier. (2005). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 24, 2026, from [Link]

  • ChemRxiv. (2022). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. Retrieved February 24, 2026, from [Link]

  • National Institutes of Health. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved February 24, 2026, from [Link]

  • National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved February 24, 2026, from [Link]

  • Reddit r/Chempros. (2024, October 7). Suzuki proto-dehalogenation problem. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. Retrieved February 24, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 24, 2026, from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules. Retrieved February 24, 2026, from [Link]

Sources

Technical Support Center: Pyrazolo[1,5-a]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Solubility & Handling of Insoluble Heterocycles Ticket ID: PYR-SOL-001 Status: Open Agent: Senior Application Scientist[1]

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for pyrazolo[1,5-a]pyridine chemistry. If you are here, you are likely staring at a flask containing a solid that refuses to dissolve in ethyl acetate, dichloromethane, or even methanol.[1]

The Root Cause: The pyrazolo[1,5-a]pyridine scaffold is a fused, planar aromatic system.[1] It exhibits strong


-

stacking interactions, leading to high crystal lattice energy. In the pharmaceutical industry, we colloquially refer to these as "brick dust" intermediates. They are often highly crystalline, have high melting points (>200°C), and possess poor solubility in both organic and aqueous media.[1]

This guide provides tiered troubleshooting to resolve solubility bottlenecks during synthesis, purification, and analysis.

Tier 1: Reaction & Workup Troubleshooting

Issue: The product precipitated out of the reaction mixture, or "crashed out" as a gum/solid during the aqueous workup.

Diagnostic Workflow

TroubleshootingWorkflow Start Reaction Complete CheckState Is Product in Solution? Start->CheckState Precipitate Solid Precipitate Formed CheckState->Precipitate No Solution Clear Solution CheckState->Solution Yes Action1 Do NOT Add Water. Perform Hot Filtration. Precipitate->Action1 High Purity Solid Action2 Switch to Reverse Phase Workup (Lyophilization) Solution->Action2 Avoid Extraction

Figure 1: Decision matrix for handling reaction mixtures containing insoluble pyrazolo[1,5-a]pyridine intermediates.

FAQ: Workup Strategies

Q: My product precipitated during the reaction (e.g., cycloaddition in ethanol/DMF). Should I redissolve it for extraction? A: Stop. Do not attempt a standard aqueous extraction. If the solid is the desired product, you have achieved the ideal purification scenario.

  • Cool the reaction to 0°C to maximize precipitation.

  • Filter the solid.[2]

  • Wash with the cold reaction solvent (e.g., EtOH) followed by a non-polar solvent (e.g., Et2O) to remove impurities.[1]

  • Validation: Check the purity of the filter cake by NMR (see Tier 3). If >95%, you have skipped the column.

Q: The product is a gum that won't dissolve in DCM. How do I extract it? A: Pyrazolo[1,5-a]pyridines often have low solubility in standard extraction solvents (DCM, EtOAc).[1]

  • The Fix: Use a "Salting-In" strategy or polar organic blends.

    • Solvent System: Try 10% Methanol in Chloroform or THF/EtOAc (1:1) as the organic layer.[1]

    • Phase Separation: If using THF, saturate the aqueous layer with NaCl (brine) to force phase separation.[1]

Tier 2: Purification Protocols

Issue: The compound streaks on silica gel or precipitates on the column.[1][3]

Protocol A: The "Dry Load" Technique

Never attempt to wet-load insoluble heterocycles.

  • Dissolve the crude material in a strong solvent (DMSO, DMF, or TFA/DCM).[1]

  • Add Celite (diatomaceous earth) or silica gel (ratio 1:5 w/w).[1]

  • Concentrate to dryness on a rotavap (high vacuum if using DMSO/DMF).

  • Load the resulting free-flowing powder into a solid-load cartridge.

Protocol B: Eluotropic Series for "Brick Dust"

Standard Hexane/EtOAc gradients often fail. Use these aggressive mobile phases:

Solvent SystemPolarityApplication
DCM / MeOH (95:5) ModerateStandard for moderately soluble derivatives.[1]
DCM / MeOH / NH₄OH (90:9:1) HighFor basic derivatives or if streaking occurs.[1]
Toluene / Acetone ModerateAlternative to DCM; better for

-stacking disruption.
Reverse Phase (C18) VariableRecommended. Use H₂O/MeCN + 0.1% Formic Acid.

Expert Insight: For pyrazolo[1,5-a]pyridines, Reverse Phase (C18) Flash Chromatography is often superior to Normal Phase.[1] The compound's insolubility in organic solvents becomes an asset in Reverse Phase, where it will stick to the column and elute cleanly with MeCN/MeOH, avoiding the solubility limit issues of normal phase loading.[1]

Tier 3: Characterization (NMR)

Issue: I cannot get a lock signal because the compound won't dissolve in CDCl₃.

Q: What is the best NMR solvent for these intermediates? A: Do not waste time with CDCl₃ or Acetone-d6.

  • DMSO-d6 (heated):

    • Many pyrazolo[1,5-a]pyridines aggregate at room temperature.[1]

    • Protocol: Heat the NMR tube to 320–350 K (50–80°C) inside the probe. This disrupts

      
      -stacking and sharpens the peaks.
      
  • TFA-d (Trifluoroacetic acid-d):

    • Mechanism: The bridgehead nitrogen and substituents can be protonated, breaking the intermolecular H-bonds and lattice packing.[1]

    • Warning: Ensure your compound is acid-stable. This is destructive to acid-labile protecting groups (e.g., Boc).[1]

  • TFA/CDCl₃ Mixture:

    • Add 2-3 drops of non-deuterated TFA to your CDCl₃ sample. This is often enough to solubilize the compound via protonation without the cost of full TFA-d.

Tier 4: Structural Optimization (Proactive Design)

Issue: I need to improve the solubility of the final drug candidate.

If you are in the design phase, you must disrupt the planarity of the scaffold.[1]

Solubility Engineering Logic

SolubilityDesign Core Planar Scaffold (Pyrazolo[1,5-a]pyridine) Problem High Lattice Energy (Insoluble) Core->Problem Strategy1 Disrupt Planarity (Increase Fsp3) Problem->Strategy1 Strategy2 Introduce Ionizable Groups (Salt Formation) Problem->Strategy2 Ex1 Add sp3 carbons (e.g., gem-dimethyl) Strategy1->Ex1 Ex2 Add Solubilizing Tail (Morpholine/Piperazine) Strategy2->Ex2 Result Improved Solubility Ex1->Result Ex2->Result

Figure 2: Strategic modifications to lower crystal lattice energy.

Technical Recommendations:

  • Increase Fsp³: Introduce

    
     hybridized carbons directly attached to the ring (e.g., a cyclopropyl or isopropyl group instead of a phenyl ring). This prevents the "pancaking" of molecules.
    
  • Solubilizing Tails: Append a morpholine or N-methyl piperazine moiety. These groups provide a basic nitrogen (pKa ~8) that can be protonated to form a water-soluble salt.

  • Prodrugs: If the intermediate must remain planar for potency, consider a phosphate prodrug strategy for the final delivery, though this is beyond the scope of intermediate synthesis.[1]

References

  • Synthesis and Troubleshooting of Pyrazolo[1,5-a]pyridines BenchChem Technical Support (2025). "Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds." (Contextualized from search result 1.1)

  • Disruption of Molecular Planarity Ishikawa, M., & Hashimoto, Y. (2011).[1][4] "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry. [1]

  • Purification of Heterocycles BenchChem Guides. "Overcoming challenges in the purification of heterocyclic compounds." (Contextualized from search result 1.8)

  • NMR Solubility Strategies ResearchGate Discussions. "Use of H-1 NMR to facilitate solubility measurement for drug discovery compounds." (Contextualized from search result 1.12)

  • General Solubility Data PubChem. "Pyrazolo[1,5-a]pyridine Compound Summary." [1]

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) before handling novel chemical entities.

Sources

Technical Support Center: Separation of 3-Bromo and 7-Bromo Pyrazolo[1,5-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification and analysis of pyrazolo[1,5-a]pyridine derivatives. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to assist researchers, medicinal chemists, and drug development professionals in overcoming the challenges associated with separating the constitutional isomers: 3-bromo-pyrazolo[1,5-a]pyridine and 7-bromo-pyrazolo[1,5-a]pyridine.

Introduction to the Challenge

The bromination of the pyrazolo[1,5-a]pyridine scaffold can lead to the formation of a mixture of constitutional isomers, most commonly substitution at the C3 and C7 positions. Due to their identical molecular weight and often similar polarities, the separation of these isomers can be a significant purification challenge. This guide outlines systematic approaches to achieve baseline separation and unambiguous characterization of each isomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating 3-bromo and 7-bromo pyrazolo[1,5-a]pyridine?

A1: The primary challenge lies in their similar physicochemical properties. As constitutional isomers, they have the same molecular formula and mass. Their polarities can be very close, leading to co-elution in standard chromatographic systems.[1] The key to successful separation is to exploit subtle differences in their dipole moments and interactions with the stationary phase.

Q2: Which isomer is expected to be more polar?

A2: The 7-bromo isomer is generally expected to be slightly more polar than the 3-bromo isomer. The bromine atom at the 7-position is on the pyridine ring, which is inherently more electron-deficient than the pyrazole ring. This can lead to a greater overall dipole moment and stronger interactions with polar stationary phases like silica gel. Therefore, the 7-bromo isomer is predicted to have a lower Rf value in normal-phase chromatography.

Q3: What is the best initial approach for separation?

A3: Flash column chromatography on silica gel is the most practical initial approach for preparative scale separation.[2] It is a cost-effective and scalable technique. Start with a systematic TLC analysis to identify a suitable mobile phase that provides the best possible separation between the two spots corresponding to the isomers.

Q4: How can I definitively identify the separated isomers?

A4: Unambiguous identification is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR. The substitution pattern of the bromo group results in distinct chemical shifts and coupling patterns for the remaining protons on the bicyclic ring system.[3] 2D NMR techniques like COSY, HSQC, and HMBC can further confirm the assignments.

Q5: Is recrystallization a viable method for separation?

A5: Recrystallization can be an effective technique, especially for purifying a product that is already enriched in one isomer.[2] However, finding a solvent system that selectively crystallizes one isomer while leaving the other in the mother liquor can be challenging and often requires extensive screening. It is generally more successful for final polishing rather than bulk separation of a near 1:1 mixture.

Troubleshooting and Separation Protocols
1. Flash Column Chromatography Optimization

Flash chromatography is the workhorse for isomer separation in most organic synthesis labs. The key to resolving closely eluting isomers is a well-packed column and an optimized mobile phase.

  • TLC Analysis:

    • Dissolve a small sample of the isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the mixture on a silica gel TLC plate.

    • Develop the plate using various solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or acetone.

    • Goal: Find a solvent system where both spots have Rf values between 0.15 and 0.4 and the difference in their Rf (ΔRf) is maximized. A shallow gradient of ethyl acetate in hexane is often a good starting point.[2]

  • Column Preparation:

    • Select a column with a high surface area silica gel (230-400 mesh).

    • Pack the column as a slurry in the initial, least polar mobile phase to ensure a homogenous stationary phase bed, which is crucial for good separation.[2]

  • Sample Loading:

    • For optimal separation, use the "dry loading" method. Dissolve the crude mixture in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column. This technique prevents band broadening that can occur when loading the sample in a strong solvent.

  • Elution:

    • Begin elution with the solvent system identified during TLC analysis that gave a low Rf for the lower spot.

    • Employ a shallow gradient elution. For example, if your optimal TLC solvent was 15% ethyl acetate in hexane, start the column with 5% ethyl acetate in hexane and slowly increase the concentration of ethyl acetate. This will increase the separation between the two isomers.

    • Maintain a constant flow rate using positive pressure.

  • Fraction Collection and Analysis:

    • Collect small fractions and monitor them by TLC to identify the separated isomers.

    • Combine the fractions that contain the pure desired product.

Diagram: Flash Chromatography Workflow

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Hexane/EtOAc) DryLoad 2. Dry Load Sample on Silica TLC->DryLoad Pack 3. Pack Column DryLoad->Pack Elute 4. Elute with Shallow Gradient Pack->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap NMR 9. NMR Confirmation Evap->NMR

Caption: Workflow for flash chromatography separation.

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Initial Eluent 5% Ethyl Acetate in Hexane
Final Eluent 30% Ethyl Acetate in Hexane
Loading Method Dry Loading
2. High-Performance Liquid Chromatography (HPLC)

For analytical assessment of purity or for small-scale preparative separation of highly challenging mixtures, HPLC is the method of choice. Both normal-phase and reversed-phase methods can be effective.

  • Column: Silica or Diol column.

  • Mobile Phase: A mixture of hexane or heptane with a polar modifier like isopropanol (IPA) or ethanol.

  • Detection: UV at a wavelength where both isomers have strong absorbance (e.g., 254 nm).

  • Strategy: Start with an isocratic elution (e.g., 95:5 Hexane:IPA) and adjust the ratio to achieve baseline separation.

  • Column: C18 or Phenyl-Hexyl column.

  • Mobile Phase: A mixture of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA).

  • Detection: UV (e.g., 254 nm).

  • Strategy: Begin with a gradient elution, for example, from 30% to 90% acetonitrile in water over 20 minutes. The more non-polar 3-bromo isomer is expected to elute later in a reversed-phase system.

3. Recrystallization

Recrystallization is an economical method for purifying a compound that is already substantially pure (>85-90%).

  • Solvent Screening:

    • Test the solubility of the isomer mixture in a range of solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, isopropanol, ethyl acetate, acetone, and mixtures like hexane/ethyl acetate.[2]

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the impure solid in a minimal amount of the chosen hot solvent.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or seeding with a pure crystal. Further cooling in an ice bath may be necessary.

  • Isolation:

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Purity Check:

    • Analyze the purity of the crystals and the mother liquor by TLC or HPLC to determine if the recrystallization was successful in enriching one isomer.

Isomer Characterization by 1H NMR

The definitive way to distinguish between the 3-bromo and 7-bromo isomers is by 1H NMR spectroscopy. The position of the bromine atom significantly alters the electronic environment of the protons on the heterocyclic rings.

Diagram: Isomer Structures

G cluster_3bromo 3-Bromo-pyrazolo[1,5-a]pyridine cluster_7bromo 7-Bromo-pyrazolo[1,5-a]pyridine img3 img3 img7 img7

Caption: Structures of the 3-bromo and 7-bromo isomers.

Predicted 1H NMR Chemical Shifts (in CDCl3)

The following table provides predicted chemical shifts based on the analysis of the parent pyrazolo[1,5-a]pyridine and related substituted heterocyclic systems.[3][4]

Proton Position3-Bromo Isomer (Predicted δ, ppm)7-Bromo Isomer (Predicted δ, ppm)Expected Multiplicity & Coupling
H-2 No proton~8.0s
H-3 ~7.9No protons
H-4 ~7.4~7.4t, J ≈ 7 Hz
H-5 ~6.7~6.6t, J ≈ 7 Hz
H-6 ~7.1~7.0d, J ≈ 9 Hz
H-7 ~8.4No protond, J ≈ 7 Hz

Key Differentiating Features:

  • 3-Bromo Isomer: Will show a characteristic doublet for H-7 at a downfield chemical shift (around 8.4 ppm) due to its position adjacent to the bridgehead nitrogen. The signal for H-2 will be absent.

  • 7-Bromo Isomer: The most downfield signal will likely be the singlet for H-2 (around 8.0 ppm). The signal for H-7 will be absent. The coupling pattern of the protons on the pyridine ring will be altered compared to the 3-bromo isomer.

References
  • . WIPO Patentscope.

  • . Chem-Impex International.

  • . Organic Chemistry Portal.

  • . ResearchGate.

  • . Chemistry Europe.

  • . ChemicalBook.

  • . ResearchGate.

  • . ChemicalBook.

  • . The Royal Society of Chemistry.

  • . ChemScene.

  • . BLD Pharm.

  • . SpectraBase.

  • . European Journal of Chemistry.

  • . Google Patents.

  • . PubChem.

  • . ResearchGate.

  • . BenchChem.

  • [Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][5][6]triazines]([Link]) . National Center for Biotechnology Information.

  • . MDPI.

  • . ResearchGate.

Sources

Troubleshooting low conversion in pyrazolo[1,5-a]pyridine C-7 arylation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PPY-C7-ARYL-001

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "C-7 Paradox"

You are likely encountering low conversion at the C-7 position because this scaffold presents a distinct regioselectivity and reactivity paradox .

While C-3 is the nucleophilic "hotspot" (susceptible to electrophilic palladation), C-7 is the most acidic position (susceptible to base-assisted deprotonation/CMD). However, C-7 is sterically hindered by the bridgehead nitrogen lone pair and often electronically deactivated compared to C-3.

If your reaction is stalling or yielding the wrong isomer, your system is likely failing to overcome the C-3 energy well or suffering from catalyst poisoning by the bridgehead nitrogen.

Module 1: Diagnostic Workflow

Before altering reagents, determine the failure mode using this logic flow.

TroubleshootingFlow Start Start: Low Conversion at C-7 CheckC3 Is Position C-3 Substituted? Start->CheckC3 C3_Empty C-3 is Empty (H) CheckC3->C3_Empty No C3_Full C-3 is Blocked (R) CheckC3->C3_Full Yes Result_C3Prod Major Product: C-3 Arylation C3_Empty->Result_C3Prod Common Outcome AnalyzeMix Analyze Reaction Mixture (LCMS/NMR) C3_Full->AnalyzeMix Result_SM Recovered Starting Material (>80%) AnalyzeMix->Result_SM Catalyst Poisoning Result_Black Pd Black / Dehalogenation AnalyzeMix->Result_Black Protodehalogenation Diag_Regio DIAGNOSIS: Regioselectivity Failure Fix: Block C-3 or Switch Mechanism Result_C3Prod->Diag_Regio Diag_Poison DIAGNOSIS: N-Coordination/Sterics Fix: Ag Additive / Buchwald Ligands Result_SM->Diag_Poison Result_Black->Diag_Poison

Figure 1: Diagnostic logic tree for isolating the root cause of failure in pyrazolo[1,5-a]pyridine functionalization.

Module 2: Mechanistic Troubleshooting

Issue 1: The C-3 vs. C-7 Competition (Regioselectivity)

The Science: The HOMO of pyrazolo[1,5-a]pyridine is located primarily at C-3. Standard electrophilic aromatic substitution (SEAr) or phosphine-free Pd conditions favor C-3. To hit C-7, you must utilize a Concerted Metallation-Deprotonation (CMD) pathway, which relies on the acidity of the C-7 proton.

  • Symptom: You isolate the C-3 arylated product or a mixture.

  • The Fix:

    • Block C-3: Pre-functionalize C-3 with an ester, nitrile, or halide. This is the most reliable method.

    • Switch Mechanism: If C-3 must remain H, use a catalyst system that favors the CMD pathway over electrophilic palladation.

Issue 2: Catalyst Poisoning (The "N-Bridgehead" Effect)

The Science: The nitrogen at position 1 (bridgehead) has a lone pair in the plane of the ring (sp2-like). It acts as a directing group but also a potent catalyst poison . It binds Pd(II) tightly, preventing the turnover of the catalytic cycle.

  • Symptom: Reaction stays clear (no Pd black) but conversion stops at 5-10%.

  • The Fix:

    • Silver Additives: Use Ag2CO3 or AgOAc.[1][2] Silver binds to the nitrogen lone pair (acting as a scavenger) or facilitates the halide abstraction, keeping Pd active.

    • High Temperatures: C-7 arylation often requires 140–160 °C to overcome the activation energy of the C-H bond and dissociate the N-Pd resting state.

Issue 3: Steric Hindrance (Suzuki Coupling)

The Science: If you are performing a Suzuki coupling on a pre-existing C-7 halide, the reaction fails due to the "ortho-effect" of the bridgehead nitrogen and substituents at C-6. Standard ligands (PPh3) are too small to force reductive elimination or facilitate oxidative addition in this crowded pocket.

  • Symptom: Unreacted Aryl Halide + Protodehalogenated byproduct (H instead of Br/Cl).

  • The Fix: Use Buchwald Ligands (e.g., XPhos, RuPhos) which are designed for sterically demanding couplings.

Module 3: Optimized Protocols

Use these "Gold Standard" conditions as your baseline.

Protocol A: Direct C-H Arylation (If C-3 is Blocked)

Best for: Substrates with C-3-CO2Et, C-3-CN, or C-3-Cl.

ComponentRecommendationFunction
Catalyst Pd(OAc)2 (5-10 mol%)Pre-catalyst.
Ligand PCy3 or P(tBu)3 (10-20 mol%)Electron-rich phosphines promote CMD mechanism.
Base K2CO3 or Cs2CO3 (2-3 equiv)Carbonate bases are essential for the CMD proton abstraction.
Additive PivOH (30 mol%) CRITICAL. Pivalic acid acts as a proton shuttle, lowering the energy barrier for C-H cleavage.
Solvent Dioxane or TolueneNon-polar solvents often favor CMD.
Temp 110–140 °CHigh heat required.
Protocol B: Direct C-H Arylation (If C-3 is Unsubstituted)

Best for: Attempting regioselective C-7 arylation on "naked" scaffolds.

ComponentRecommendationFunction
Catalyst Pd(OAc)2 (5 mol%)
Oxidant/Base Ag2CO3 (1-2 equiv) Acts as both oxidant (if coupling with Ar-H) or halide scavenger and prevents N-poisoning.
Additive CsF (2 equiv)Fluoride assists in stabilizing the transition state.
Solvent DMF or DMSOPolar aprotic solvents stabilize the polar transition state of C-7 activation.
Protocol C: Suzuki Coupling (C-7 Halide + Ar-B(OH)2)

Best for: Installing specific aryl groups when C-H activation fails.

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos or SPhos (4-8 mol%).

  • Base: K3PO4 (3.0 equiv) in Toluene/Water (10:1).

  • Temperature: 100 °C (sealed tube).

  • Note: Degas solvents thoroughly.[3] Oxygen causes homocoupling of the boronic acid, which consumes your reagent.[3]

Module 4: Comparative Data (Expected Results)

The table below illustrates the drastic effect of conditions on regioselectivity (C-3 vs C-7).

ConditionsSubstrate (R=H)Major ProductYield
Pd(OAc)2, No Ligand, Cu(OAc)2Pyrazolo[1,5-a]pyridineC-3 Aryl 75%
Pd(OAc)2, PPh3, Cs2CO3Pyrazolo[1,5-a]pyridineC-3 Aryl 60%
Pd(OAc)2, Ag2CO3, CsF Pyrazolo[1,5-a]pyridineC-7 Aryl 65%
Pd(OAc)2, PCy3, PivOH3-Ester -Pyrazolo...C-7 Aryl 82%

Module 5: Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately and yields nothing. Why? A: "Pd black" indicates catalyst decomposition. This usually happens if the oxidative addition is too slow (catalyst aggregates) or if the ligand is oxidized.

  • Fix: Switch to a precatalyst like XPhos Pd G2 or Pd(dppf)Cl2·DCM . Ensure strict inert atmosphere (Argon sparging).

Q: I am using a C-7 Bromide, but I get the de-halogenated product (C-7 H). A: This is "protodehalogenation." It means the Pd inserted into the C-Br bond, but failed to transmetallate with the boronic acid. Instead, it grabbed a proton (from solvent or base).

  • Fix: Use a dryer solvent (anhydrous dioxane) and increase the concentration of the boronic acid (1.5 - 2.0 equiv). Switch to a more active base like Cs2CO3 .

Q: Can I use microwave heating? A: Yes. For C-H activation at C-7, microwave heating at 150 °C for 1-2 hours often outperforms conventional heating overnight by minimizing the time the catalyst is exposed to thermal degradation.

References

  • Regioselective C-7 Arylation via Ag/Pd System: Title: Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation.[1][2][4][5][6] Source:Organometallics2016 , 35, 1, 10–13.[1] URL:[Link]

  • Catalyst-Switchable Regiocontrol (Mechanism): Title: Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C–H Groups in Pyrazolo[1,5-a]pyrimidines. Source:Angew. Chem. Int. Ed.2012 , 51, 11266–11270. URL:[Link]

  • Direct C-7 Arylation with Chlorides: Title: Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides.[7] Source:Chem. Eur. J.[8]2023 , 29, e202301485.[7] URL:[Link]

Sources

Validation & Comparative

13C NMR Chemical Shifts for Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for pyrazolo[1,5-a]pyridine derivatives . It is structured to assist researchers in unambiguous structural assignment, a critical step in the development of kinase inhibitors and bioisosteres for indole-based therapeutics.

Executive Summary & Structural Significance

The pyrazolo[1,5-a]pyridine scaffold is a 10-


 electron aromatic system that serves as a bioisostere for indole and purine. Unlike its isomer imidazo[1,2-a]pyridine , the pyrazolo[1,5-a]pyridine core features a nitrogen-nitrogen (N-N) bond within the five-membered ring, which significantly alters its electronic distribution and, consequently, its NMR profile.

Accurate assignment of the 13C NMR spectrum is notoriously difficult due to the presence of three quaternary carbons (in substituted derivatives) and the overlapping chemical shift ranges of the pyridine-like protons. This guide establishes a self-validating assignment protocol, contrasting this scaffold with its common alternatives.

Core Numbering Scheme

Confusion often arises between IUPAC and historical numbering. This guide utilizes the standard IUPAC numbering where the bridgehead nitrogen is N1 .

  • N1: Bridgehead nitrogen.

  • N2: Nitrogen in the 5-membered ring.[1]

  • C3: The nucleophilic carbon (critical for electrophilic substitutions).

  • C3a: Bridgehead quaternary carbon.

  • C4–C7: Carbons in the 6-membered ring (C7 is adjacent to N1).

Characteristic 13C NMR Chemical Shifts

The following data summarizes the chemical shift ranges for the parent ring and common substituted derivatives. These values are derived from a synthesis of experimental literature and internal validation protocols.

Table 1: Diagnostic 13C NMR Shifts (ppm) in CDCl
PositionCarbon TypeShift Range (

)
Electronic Environment & Assignment Logic
C2 CH / C-Subst140 – 155 Deshielded. Alpha to N2. In 2-substituted derivatives (e.g., -Me, -Ph), this signal shifts significantly.
C3 CH / C-Subst93 – 105 Highly Shielded. This is the most electron-rich position, analogous to C3 in indole. It is the primary site for electrophilic aromatic substitution.
C3a Cq (Bridge)130 – 145 Bridgehead. Often broad due to long relaxation times (

). Requires HMBC for confirmation.
C4 CH110 – 120 Shielded. Beta to the bridgehead nitrogen. Often overlaps with C6.
C5 CH120 – 130 Aromatic. Typical pyridine-like beta position.
C6 CH105 – 115 Shielded. Para to the bridgehead nitrogen.
C7 CH125 – 135 Deshielded. Alpha to the bridgehead nitrogen (N1). Usually the most downfield proton-bearing carbon in the 6-ring.

Critical Insight: The chemical shift of C3 is the "fingerprint" of this scaffold. If you observe a signal >115 ppm for C3, suspect incorrect cyclization (e.g., formation of an open-chain isomer or a different fused system).

Comparative Analysis: Alternatives & Isosteres

To validate your structure, it is essential to compare the 13C NMR data against its structural isomers and bioisosteres.

Table 2: Comparative Shift Analysis (C3 Position focus)
ScaffoldStructureC3 Shift (

ppm)
Key Differentiator
Pyrazolo[1,5-a]pyridine N-N fused93 – 105 Most Shielded. The N-N bond polarization pushes high electron density to C3.
Imidazo[1,2-a]pyridine N-C-N fused109 – 115 Less shielded than pyrazolo. C3 is still nucleophilic but less so than the pyrazolo analog.
Indole C-C fused102 – 105 Very similar to pyrazolo[1,5-a]pyridine. Distinguishing requires 15N HMBC (Indole has 1 N; Pyrazolo has 2 Ns).
Substituent Effects (Causal Analysis)
  • Electrophilic Substitution at C3 (e.g., -I, -Br, -NO2):

    • Effect: The C3 signal shifts downfield (deshielding) but remains relatively upfield compared to typical aromatic carbons.

    • Causality: The inductive effect of the halogen competes with the strong resonance donation from N1/N2.

  • Methylation at C2:

    • Effect: Causes a

      
      -effect deshielding on C3 (~ +2-5 ppm) and a large downfield shift on C2 itself (~ +10 ppm relative to parent).
      

Experimental Protocol: Self-Validating Assignment

Do not rely solely on 1D 13C NMR. The density of signals in the 110–135 ppm region makes misassignment common. Use this workflow to guarantee accuracy.

Step 1: Acquisition Parameters (The "Senior Scientist" Setup)
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for polar derivatives to prevent aggregation broadening.
  • Relaxation Delay (

    
    ):  Set to 3–5 seconds . The bridgehead carbon (C3a) and substituted C2/C7 carbons often have long 
    
    
    
    times. Short delays will suppress these signals, leading to "missing carbons."
  • Pulse Angle: 30° (to maximize signal-to-noise per unit time).

Step 2: The "Triangulation" Workflow (2D NMR)

Use the following logic gate to assign the skeleton:

  • Identify C7: Look for the most downfield doublet in the aromatic region of the 1H NMR (~8.5 ppm). The attached carbon (via HSQC ) is C7.

  • Identify C3: Look for the most upfield aromatic signal (if unsubstituted) or the carbon with no attached proton (if substituted) that shows a strong HMBC correlation to the H2 proton (if H2 is present).

  • Bridgehead Validation (C3a): This quaternary carbon must show HMBC correlations from both the 5-membered ring (H2/H3) and the 6-membered ring (H5/H7). This "cross-ring" correlation confirms the fused nature.

Step 3: Visualization of Signaling Pathways (HMBC)

The following diagram illustrates the critical HMBC correlations required to confirm the pyrazolo[1,5-a]pyridine core.

G H2 H-2 C3a C-3a (Bridgehead) H2->C3a 3J C3 C-3 H2->C3 2J H7 H-7 H7->C3a 3J C5 C-5 H7->C5 3J H3 H-3 H3->C3a 2J C2 C-2 H3->C2 2J C7 C-7

Caption: Critical HMBC correlations. H-2 and H-7 provide the "anchor" correlations to the bridgehead C-3a, locking the fused system together.

References

  • Lynch, B. M., Khan, M. A., & Teo, H. C. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry.[2][3] Link

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992).[3] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.[3][4][5] Canadian Journal of Chemistry.[2][3] Link(Note: Comparative reference for the pyrimidine analog).

  • Oszczapowicz, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences. Link

  • BenchChem. (2025). NMR Characterization of Pyrazolo[1,5-a]pyrimidine Derivatives.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67507, Pyrazolo[1,5-a]pyridine.Link

Sources

Navigating the Analytical Maze: A Comparative Guide to the Characterization of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. 7-Bromo-4-chloropyrazolo[1,5-a]pyridine, with its unique substitution pattern on a privileged scaffold, presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive characterization of this molecule. We will delve into the predicted fragmentation pathways, offer field-proven insights into methodology, and provide detailed experimental protocols to empower researchers in their analytical endeavors.

The Critical Role of Isotopic Patterns in Mass Spectrometry

A key characteristic of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine in mass spectrometry is its distinct isotopic signature. The presence of both bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion and any fragment containing these halogens.[1] This isotopic pattern is a powerful diagnostic tool for confirming the presence and number of halogen atoms in the molecule and its fragments.

I. The Power of Soft Ionization: LC-MS Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry, particularly with electrospray ionization (ESI), is a cornerstone technique for the analysis of moderately polar, thermally labile compounds like 7-Bromo-4-chloropyrazolo[1,5-a]pyridine. The soft ionization nature of ESI typically yields a prominent protonated molecule [M+H]+, providing clear molecular weight information. Subsequent fragmentation in the mass spectrometer (MS/MS) offers a window into the molecule's structure.

Predicted LC-MS/MS Fragmentation Pathway

The fragmentation of the protonated 7-Bromo-4-chloropyrazolo[1,5-a]pyridine (m/z 231, 233, 235) is anticipated to proceed through several key steps, driven by the relative stability of the resulting ions and neutral losses. The initial fragmentation is likely to involve the loss of the more labile bromine atom, followed by the chlorine atom or the elimination of the corresponding hydrohalic acids. Subsequent fragmentation of the heterocyclic core is also expected.

A proposed fragmentation cascade is as follows:

  • Loss of HBr: A common fragmentation pathway for brominated compounds is the elimination of hydrogen bromide (HBr), leading to a significant fragment ion.

  • Loss of Br radical: Direct cleavage of the C-Br bond can result in the loss of a bromine radical.

  • Loss of HCl: Following or in parallel with the loss of bromine-containing species, the elimination of hydrogen chloride (HCl) is another probable fragmentation route.

  • Loss of Cl radical: Cleavage of the C-Cl bond will lead to the loss of a chlorine radical.

  • Loss of HCN: Fragmentation of the pyrazolo[1,5-a]pyridine core often involves the expulsion of a neutral hydrogen cyanide (HCN) molecule, a characteristic loss for many nitrogen-containing heterocycles.[2][3]

M [C₇H₄BrClN₂ + H]⁺ m/z 231/233/235 F1 [M+H - HBr]⁺ m/z 151/153 M->F1 - HBr F2 [M+H - Br]⁺ m/z 152/154 M->F2 - Br• F3 [M+H - HCl]⁺ m/z 195/197 M->F3 - HCl F4 [M+H - Cl]⁺ m/z 196/198 M->F4 - Cl• F5 [F1 - HCN]⁺ m/z 124/126 F1->F5 - HCN F6 [F3 - HCN]⁺ m/z 168/170 F3->F6 - HCN

Caption: Predicted ESI-MS/MS fragmentation pathway for 7-Bromo-4-chloropyrazolo[1,5-a]pyridine.

Experimental Protocol: LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Method:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flows: Optimized for the specific instrument.

  • MS1 Scan Range: m/z 100-400.

  • MS/MS: Product ion scans of the isotopic cluster of the protonated molecule (m/z 231, 233, 235) with collision energy ramped (e.g., 10-40 eV) to observe a full range of fragment ions.

II. The Alternative for Volatile Analogs: GC-MS Analysis

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. While the suitability of GC-MS for 7-Bromo-4-chloropyrazolo[1,5-a]pyridine depends on its volatility and thermal stability, it can provide complementary information and is often superior for separating isomers.[4][5] Electron Ionization (EI) is the most common ionization technique in GC-MS, which typically induces more extensive fragmentation than ESI, providing a detailed fragmentation "fingerprint" that is highly reproducible and searchable against libraries.

Predicted GC-MS (EI) Fragmentation Pattern

Under electron ionization, the molecular ion (M+•) will be formed, and its fragmentation is expected to be more energetic than in ESI. The fragmentation will likely be initiated by the cleavage of the weakest bonds, which are typically the carbon-halogen bonds.

The anticipated fragmentation pathway would involve:

  • Formation of the Molecular Ion: [C7H4BrClN2]+•.

  • Loss of Br radical: This is often a primary fragmentation step for bromo-aromatic compounds.

  • Loss of Cl radical: Subsequent or parallel loss of a chlorine radical.

  • Loss of HCN: Fragmentation of the heterocyclic ring system.

  • Sequential loss of halogens and other small molecules.

M [C₇H₄BrClN₂]⁺• m/z 230/232/234 F1 [M - Br]⁺ m/z 151/153 M->F1 - Br• F2 [M - Cl]⁺ m/z 195/197 M->F2 - Cl• F3 [F1 - Cl]⁺ m/z 116 F1->F3 - Cl• F4 [F1 - HCN]⁺ m/z 124/126 F1->F4 - HCN F5 [F2 - Br]⁺ m/z 116 F2->F5 - Br• F6 [F2 - HCN]⁺ m/z 168/170 F2->F6 - HCN

Caption: Predicted EI-MS fragmentation pathway for 7-Bromo-4-chloropyrazolo[1,5-a]pyridine.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

GC Method:

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Injection Mode: Splitless or split (e.g., 20:1), depending on concentration.

MS Method:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

III. The Gold Standard for Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the unambiguous structural elucidation of organic molecules.[6] Unlike mass spectrometry, which provides information about the mass-to-charge ratio of the molecule and its fragments, NMR provides detailed information about the chemical environment of each atom (specifically 1H and 13C), their connectivity, and the three-dimensional structure of the molecule. For 7-Bromo-4-chloropyrazolo[1,5-a]pyridine, NMR is indispensable for confirming the precise substitution pattern on the pyrazolo[1,5-a]pyridine core.

Key NMR Experiments and Expected Observations
  • 1H NMR: This experiment will reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (the number of protons of each type), and their coupling patterns (which protons are adjacent to each other). The aromatic protons on the pyrazolo[1,5-a]pyridine ring will appear as distinct signals with specific coupling constants, allowing for their unambiguous assignment.

  • 13C NMR: This provides information on the number of different types of carbon atoms and their chemical environment. The carbons attached to the electronegative bromine, chlorine, and nitrogen atoms will have characteristic chemical shifts.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity within the molecule.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire molecular structure, including the placement of the bromine and chlorine atoms.

Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR spectrometer with a field strength of at least 400 MHz.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

Experiments to be Performed:

  • 1H NMR

  • 13C NMR (with proton decoupling)

  • DEPT-135 (to distinguish between CH, CH2, and CH3 carbons)

  • 2D COSY

  • 2D HSQC

  • 2D HMBC

Comparison of Analytical Techniques

FeatureLC-MSGC-MSNMR
Principle Separation based on polarity, analysis by massSeparation based on volatility, analysis by massAnalysis of nuclear spin in a magnetic field
Sample Requirements Soluble in a liquid mobile phaseVolatile and thermally stableSoluble in a deuterated solvent, higher concentration needed
Information Provided Molecular weight and fragmentation patternMolecular weight and detailed fragmentation "fingerprint"Unambiguous 3D structure and connectivity
Sensitivity High (pg-fg range)High (pg-fg range)Lower (mg-µg range)
Isomer Differentiation Can be challenging for some isomersOften excellent for separating isomersExcellent for differentiating all types of isomers
Primary Application for this Compound Rapid confirmation of molecular weight and initial structural information.Analysis of volatile impurities and potential isomer separation.Definitive structural elucidation and confirmation of substitution pattern.

Conclusion: A Synergistic Approach

For the comprehensive characterization of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine, a synergistic approach utilizing LC-MS, GC-MS, and NMR is highly recommended. LC-MS provides a rapid and sensitive method to confirm the molecular weight and obtain initial fragmentation data. GC-MS offers a complementary technique, particularly if the compound is sufficiently volatile, providing a detailed fragmentation fingerprint and excellent isomeric separation. Finally, NMR spectroscopy serves as the ultimate arbiter of structure, providing the unambiguous assignment of all atoms and their connectivity. By integrating the data from these powerful analytical techniques, researchers can achieve a high level of confidence in the identity and purity of this and other novel heterocyclic compounds, a critical step in advancing drug discovery and development.

References

  • Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2323-2325.
  • Khakwani, S., Aslam, S., Mussadiq, S., Shahi, M. N., Perveen, N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-B]-1,6-Naphthyridines and Dipyrazolo[3,4-b];3',4'-H]-1,6-Naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a] Pyrimidines and Bis-Pyrimidines.
  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]

  • Lab Manager. (2025, September 19). Hyphenated Techniques: LC-MS, GC-MS, and ICP-MS. Retrieved from [Link]

  • News-Medical.Net. (2023, July 19). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Retrieved from [Link]

  • de la Cruz, G., & Gándara, Z. (2022).

Sources

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 4-Chloro-pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the medicinal chemistry utility of 4-chloro-pyrazolo[1,5-a]pyridine , a privileged bicyclic scaffold. Unlike its widely used bioisosteres (indoles, azaindoles), this scaffold offers a unique electronic profile characterized by a bridgehead nitrogen that acts as a hydrogen bond acceptor, distinct from the hydrogen bond donor nature of indole.

The 4-chloro substituent is not merely a structural placeholder; it serves as a pivotal "tunable electrophile."[1] While the 4-bromo analog is the standard for palladium-catalyzed cross-couplings, the 4-chloro derivative occupies a strategic niche: it is sufficiently stable for storage but reactive enough for specific Nucleophilic Aromatic Substitution (SNAr) applications in covalent inhibitor design, while still participating in cross-couplings under optimized catalytic conditions.

Part 1: Strategic Comparative Analysis

Scaffold Bioisosterism: The "Nitrogen Walk"

The pyrazolo[1,5-a]pyridine core is often deployed to resolve metabolic liabilities or solubility issues found in indole-based leads.

FeatureIndole (Standard)Pyrazolo[1,5-a]pyridine (Subject)Imidazo[1,2-a]pyridine (Alternative)
Electronic Character Electron-rich (Pyrrole-like)Electron-deficient (Pyridine-like C4-C7)Electron-deficient
H-Bonding (Core) NH = DonorN1 = AcceptorN1 = Acceptor
pKa (Conj. Acid) ~ -2.4 (Very weak base)~ 2.5 (Weak base)~ 6.8 (More basic)
Metabolic Liability C3 oxidation (prone to metabolism)C3 is stable; C4-C7 susceptibleC3 susceptible to electrophilic attack
Key Application GPCR agonists, Kinase hinge bindersKinase inhibitors (p38, PI3K), Covalent probesGABA modulators, Anti-infectives
The Halogen Dilemma: 4-Chloro vs. 4-Bromo

The choice between the 4-chloro and 4-bromo derivatives dictates the synthetic pathway and cost-efficiency.

  • 4-Bromo-pyrazolo[1,5-a]pyridine:

    • Pros: Superior reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings. Requires mild catalysts (e.g., Pd(PPh3)4).

    • Cons: Higher molecular weight (atom economy), often more expensive, less suitable for SNAr.

  • 4-Chloro-pyrazolo[1,5-a]pyridine:

    • Pros:Tunable Electrophilicity. Can act as a covalent warhead targeting cysteine residues (SNAr).[1] Lower cost.

    • Cons: Sluggish in Pd-catalyzed couplings; requires electron-rich, bulky ligands (e.g., XPhos, SPhos) or precatalysts (Pd-G3/G4).

Part 2: Detailed SAR Landscape

The Structure-Activity Relationship of this scaffold is defined by four primary vectors. The 4-chloro group provides the entry point for Vector C.

SAR_Map Core Pyrazolo[1,5-a]pyridine Core Scaffold C2 Position C2 (Solubility/Shape) Core->C2 Steric tolerance Lipophilicity tuning C3 Position C3 (Electrophilic Trap) Core->C3 Halogenation site Formylation (Vilsmeier) C4 Position C4 (The Handle) Cl -> Aryl/Amino Core->C4 Primary Vector: Kinase Hinge Binding or Covalent Cys Trap C7 Position C7 (Selectivity Gate) Core->C7 Prevents metabolic oxidation C4_Detail SAR Outcome: - Aryl groups: p38/PI3K potency - Amines: Solvency & metabolic stability - Unchanged Cl: Covalent Warhead C4->C4_Detail

Figure 1: SAR Vector Map of the Pyrazolo[1,5-a]pyridine scaffold. The C4 position (red) is the critical diversity vector enabled by the chloro-substituent.

Vector C4: The Diversity Handle
  • Kinase Inhibition: In p38 MAP kinase and PI3K inhibitors, the C4 position is typically substituted with an aryl or heteroaryl ring. This ring extends into the ATP-binding pocket's hydrophobic region (Gatekeeper area).

  • Covalent Inhibition: Recent chemoproteomic profiling has identified the 4-chloro-pyrazolo[1,5-a]pyridine core as a "scout fragment." It undergoes SNAr reactions with hyper-reactive cysteines in proteins like IMPDH2, making it a valuable starting point for Targeted Covalent Inhibitors (TCIs) .

Vector C2/C3: Electronic Tuning
  • C3 Substitution: This position is electron-rich. Electrophilic aromatic substitution (halogenation, formylation) occurs here. Introduction of electron-withdrawing groups (CN, F) at C3 lowers the pKa of the ring system, potentially improving metabolic stability.

  • C2 Substitution: Often used to append solubilizing groups (e.g., morpholine, piperazine) or to enforce a specific binding conformation.

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 4-Cl-pyrazolo[1,5-a]pyridine

Rationale: Standard conditions for bromides fail here. The C4-Cl bond is strong. We utilize high-energy precatalysts and bulky phosphines to facilitate oxidative addition.

Materials:

  • Substrate: 4-chloro-pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: K3PO4 (3.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, catalyst, and base. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the active Pd(0) species.

  • Solvation: Add degassed 1,4-dioxane/water via syringe.

  • Reaction: Heat to 100°C for 4–12 hours. (Microwave irradiation: 120°C for 45 min is a viable alternative).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Validation: Monitor disappearance of the starting material (Rf ~0.4 in 30% EtOAc/Hex) and appearance of the fluorescent coupled product.

Protocol B: Cysteine Reactivity Assay (SNAr Potential)

Rationale: To validate the 4-chloro group as a covalent warhead rather than just a coupling partner.

Materials:

  • Substrate: 4-chloro-pyrazolo[1,5-a]pyridine (100 µM)

  • Nucleophile: Glutathione (GSH) or N-acetylcysteine (NAC) (1.0 mM, 10 equiv)

  • Buffer: PBS (pH 7.4)

  • Analysis: LC-MS/MS

Step-by-Step:

  • Incubation: Mix substrate and GSH in PBS at 37°C.

  • Time-Course: Aliquot samples at 0, 1, 4, and 24 hours.

  • Quenching: Quench aliquots with 0.1% Formic Acid/Acetonitrile.

  • Data Analysis: Monitor for the mass shift corresponding to [M-Cl+GSH]+.

    • Interpretation: A conversion rate >50% in 4 hours indicates a highly reactive warhead (potential for off-target toxicity). A rate <10% in 24 hours suggests the warhead requires specific protein environment activation (ideal for targeted covalent drugs).

Part 4: Synthesis & Reactivity Workflow

Synthesis_Workflow Start Start: 4-Chloro-pyrazolo[1,5-a]pyridine Decision Target Application? Start->Decision Path_A Path A: Kinase Inhibitor (Reversible) Decision->Path_A Path_B Path B: Covalent Probe (Irreversible) Decision->Path_B Step_A1 Suzuki Coupling (XPhos Pd G3, 100°C) Path_A->Step_A1 Aryl Boronic Acid Step_B1 Cysteine Proteome Profiling (Chemoproteomics) Path_B->Step_B1 Cell Lysate / GSH Result_A 4-Aryl Derivative (ATP Competitive) Step_A1->Result_A Result_B Cysteine Adduct (Target Identification) Step_B1->Result_B

Figure 2: Divergent synthetic workflows based on the reactivity of the 4-chloro handle.

References

  • Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine. Source: ACS Chemical Biology. Context: Establishes the 4-chloro derivative as a specific warhead for cysteine targeting via SNAr. URL:[Link]

  • Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. Context: Demonstrates the SAR of the scaffold in kinase inhibition, specifically substitution patterns for selectivity. URL:[Link]

Sources

A Comparative Guide to the Pharmacokinetics of Pyrazolo[1,5-a]pyridine Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine and its bioisostere, the pyrazolo[1,5-a]pyrimidine scaffold, represent a privileged core structure in modern medicinal chemistry.[1][2] This heterocyclic system is a key component in a variety of approved and investigational drugs, particularly in the oncology space, where it serves as a versatile framework for designing potent and selective kinase inhibitors.[1] Understanding the pharmacokinetic profile—the absorption, distribution, metabolism, and excretion (ADME)—of drugs based on this scaffold is paramount for optimizing their therapeutic index and guiding the development of next-generation agents.

This guide provides a comparative analysis of the clinical pharmacokinetics of three prominent drugs built upon this core structure: Entrectinib, Larotrectinib, and Repotrectinib. Additionally, we will discuss the preclinical pharmacokinetic profile of the investigational antituberculosis agent, TBA-354, to offer a broader perspective on the disposition of this chemical class.

Comparative Pharmacokinetic Profiles

The following table summarizes the key pharmacokinetic parameters of Entrectinib, Larotrectinib, Repotrectinib, and TBA-354, providing a basis for their comparative assessment.

ParameterEntrectinibLarotrectinibRepotrectinibTBA-354 (preclinical)
Time to Peak (Tmax) ~4-6 hours[3][4]~1 hour[5]Not explicitly stated, but autoinduction of metabolism suggests time-dependent changes.[6][7]6 hours (in rats)[8]
Half-life (t½) ~20 hours (parent), ~40 hours (active metabolite M5)[4][9]~2.9 hours[10]Time-dependent due to autoinduction.[6]Long elimination half-life (in mice)[11][12]
Bioavailability (F) ~55%[13]~34%[14]Good oral bioavailability[15]High bioavailability (in mice)[11][12]
Metabolism Primarily by CYP3A4; active metabolite M5.[4][13]Primarily by CYP3A4.[10][14]Primarily by CYP3A4; exhibits autoinduction.[6]Metabolically stable to moderately metabolized in liver microsomes and hepatocytes.[11]
Excretion Primarily in feces (~83%, with 36% as unchanged drug and 22% as M5); minimal renal excretion (~3%).[4][13]58% in feces (5% unchanged), 39% in urine (20% unchanged).[10]Not explicitly detailed in the provided results.Not explicitly detailed in the provided results.
Food Effect No clinically relevant effect.[4][16]High-fat meal reduces Cmax by 35% with no effect on AUC.[17]No clinically important differences.[6]Not applicable (preclinical).
Protein Binding >99% (parent and M5)[13]70%[10]95.4%[6]Not explicitly detailed in the provided results.

In-Depth Analysis of Individual Agents

Entrectinib: A Multi-Targeted Kinase Inhibitor

Entrectinib is a potent inhibitor of TRK, ROS1, and ALK kinases.[13][18] Its pharmacokinetic profile is characterized by a relatively long half-life, which supports once-daily dosing.[4][19] A key feature of Entrectinib's metabolism is the formation of an active metabolite, M5, which also contributes to the overall therapeutic effect and has a longer half-life than the parent compound.[4][9]

The primary route of elimination for Entrectinib and its metabolites is through the feces, indicating significant biliary excretion.[4][13] Co-administration with strong CYP3A4 inhibitors or inducers should be avoided as they can significantly alter Entrectinib's exposure.[3]

Larotrectinib: A First-in-Class Pan-TRK Inhibitor

Larotrectinib is a highly selective inhibitor of TRK fusion proteins and was one of the first "tissue-agnostic" cancer therapies to be approved.[5][20] Compared to Entrectinib, Larotrectinib has a shorter half-life of approximately 2.9 hours.[10] Its bioavailability is around 34%, and it is metabolized mainly by CYP3A4.[14]

Interestingly, a high-fat meal can decrease the peak concentration (Cmax) of Larotrectinib without affecting the total exposure (AUC), suggesting that it can be taken with or without food, although consistency is advisable.[17] Similar to Entrectinib, caution is required when co-administering with strong modulators of CYP3A4.[10]

Repotrectinib: A Next-Generation ROS1/TRK Inhibitor

Repotrectinib is a next-generation kinase inhibitor designed to overcome resistance to earlier-generation drugs.[15] A distinguishing feature of its pharmacokinetics is the time-dependent autoinduction of its own metabolism, primarily through CYP3A4.[6] This necessitates a lead-in dosing schedule, starting with once-daily administration and escalating to twice-daily to maintain therapeutic exposure. Repotrectinib has demonstrated good oral bioavailability and the ability to penetrate the blood-brain barrier, which is crucial for treating brain metastases.[15]

TBA-354: An Investigational Antituberculosis Agent

TBA-354 is a nitroimidazole derivative with a pyrazolo[1,5-a]pyridine component that showed potent activity against Mycobacterium tuberculosis.[11][12] Although its clinical development was halted due to neurotoxicity concerns, its preclinical pharmacokinetic data in mice revealed high bioavailability and a long elimination half-life.[8][11][12] Mass spectrometric imaging studies in rats indicated that the drug distributes to the brain, which may provide an explanation for the observed neurotoxicity.[8] These findings underscore the importance of assessing CNS penetration and potential off-target effects for this class of compounds.

Experimental Methodologies

The pharmacokinetic parameters discussed in this guide are determined through a series of well-established experimental protocols. Below are representative methodologies for key pharmacokinetic assessments.

In Vivo Pharmacokinetic Study Protocol

A typical in vivo pharmacokinetic study in preclinical species (e.g., mice or rats) involves the following steps:

  • Animal Dosing: The test compound is administered to a cohort of animals via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

  • Plasma Preparation: Blood samples are processed to isolate plasma.

  • Bioanalysis: The concentration of the drug and its major metabolites in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters using specialized software.

G cluster_preclinical Preclinical PK Study Dosing Dosing (Oral & IV) Sampling Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Calc PK Parameter Calculation Analysis->PK_Calc

Caption: A typical workflow for a preclinical in vivo pharmacokinetic study.

Metabolic Stability Assessment

The metabolic stability of a compound is often assessed in vitro using liver microsomes or hepatocytes. This assay helps predict the extent of first-pass metabolism and the primary metabolic pathways.

  • Incubation: The test compound is incubated with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).

  • Time Points: Aliquots are taken at various time points.

  • Quenching: The metabolic reaction is stopped by adding a solvent like acetonitrile.

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate in vitro half-life and intrinsic clearance.

G cluster_metabolism In Vitro Metabolic Stability Assay Incubation Incubation with Microsomes/Hepatocytes Sampling Aliquots at Time Points Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis LC-MS/MS Analysis of Parent Drug Quenching->Analysis Calculation Calculation of In Vitro t½ and CLint Analysis->Calculation G Drug Pyrazolo[1,5-a]pyridine Drug Oxidized_Metabolite Oxidized Metabolite Drug->Oxidized_Metabolite CYP3A4 Further_Metabolism Further Metabolism / Conjugation Oxidized_Metabolite->Further_Metabolism Excretion Excretion (Feces/Urine) Further_Metabolism->Excretion

Caption: Generalized metabolic pathway for pyrazolo[1,5-a]pyridine based drugs.

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyridine scaffold has proven to be a highly successful framework for the development of targeted therapies. The pharmacokinetic profiles of Entrectinib, Larotrectinib, and Repotrectinib highlight the potential to achieve favorable drug-like properties with this core structure. Key considerations for future drug development efforts with this scaffold include:

  • Modulation of Metabolism: Given the predominant role of CYP3A4 in the metabolism of these drugs, designing molecules with reduced susceptibility to CYP3A4-mediated metabolism could lead to improved pharmacokinetic profiles and reduced potential for drug-drug interactions.

  • CNS Penetration: For indications requiring central nervous system activity, the ability of compounds like Repotrectinib to cross the blood-brain barrier is a significant advantage. [15]Future design strategies could intentionally optimize for this property.

  • Managing Resistance: As seen with the development of Repotrectinib, a key challenge is overcoming acquired resistance to earlier-generation inhibitors. Understanding the pharmacokinetic-pharmacodynamic (PK-PD) relationship is crucial for designing dosing regimens that can suppress the emergence of resistance.

References

  • Entrectinib: uses, dosing, warnings, adverse events, interactions. Oncology News Central. [Link]

  • Larotrectinib sulfate: uses, dosing, warnings, adverse events, interactions. [No specific source name provided] [Link]

  • VITRAKVI English Product Monograph. [Link]

  • Validated HPLC Method for Quantification of a Novel Trk Inhibitor, Larotrectinib in Mice Plasma: Application to a Pharmacokinetic Study. [No specific source name provided] [Link]

  • Vitrakvi (larotrectinib) - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. [Link]

  • Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors. PubMed. [Link]

  • Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors. PMC. [Link]

  • In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • DRUG NAME: Entrectinib. BC Cancer. [Link]

  • Vitrakvi (Larotrectinib Capsules): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • larotrectinib. Cancer Care Ontario. [Link]

  • (PDF) Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors. ResearchGate. [Link]

  • Repotrectinib: uses, dosing, warnings, adverse events, interactions. [No specific source name provided] [Link]

  • A Novel Empirical Autoinduction Model to Characterize the Population Pharmacokinetics and Recommend Dose for Repotrectinib in Adult and Adolescents With Advanced Solid Tumors Harboring ALK, ROS1, or NTRK1-3 Rearrangements. PubMed. [Link]

  • Single-dose pharmacokinetics of TBA-354 in mice. TBA-354 was... ResearchGate. [Link]

  • FDA Approval Summary: Repotrectinib for Locally Advanced or Metastatic ROS1-Positive Non–Small Cell Lung Cancer. AACR Journals. [Link]

  • The downfall of TBA-354 - a possible explanation for its neurotoxicity via mass spectrometric imaging. PubMed. [Link]

  • In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis. PubMed. [Link]

  • Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Taylor & Francis. [Link]

  • Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. PubMed. [Link]

  • Exposure–Response Analysis of Repotrectinib to... : CPT: Pharmacometrics & Systems Pharmacology. Ovid. [Link]

  • Entrectinib – Knowledge and References. Taylor & Francis. [Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. PMC. [Link]

  • In vivo mouse pharmacokinetic parameters of 1i, 2c, and 2e a. ResearchGate. [Link]

  • Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date. PMC. [Link]

  • Vitrakvi, INN-larotrectinib. EMA. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Rozlytrek, INN entrectinib. EMA. [Link]

  • Larotrectinib. PubChem. [Link]

  • entrectinib. Cancer Care Ontario. [Link]

  • What is the mechanism of Repotrectinib?. Patsnap Synapse. [Link]

  • Clinical Review - Entrectinib (Rozlytrek). NCBI Bookshelf - NIH. [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. [No specific source name provided] [Link]

  • Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence. PMC. [Link]

  • Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC. [No specific source name provided] [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • An updated review on Therapeutic potential of Entrectinib as a promising TrK, ROS 1, and ALK inhibitor in solid tumors and lung cancer. [No specific source name provided] [Link]

  • larotrectinib. [No specific source name provided] [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI. [Link]

  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science Publisher. [Link]

  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Bromo-4-chloropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 7-Bromo-4-chloropyrazolo[1,5-a]pyridine Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Profile

7-Bromo-4-chloropyrazolo[1,5-a]pyridine is a halogenated heteroaromatic scaffold, frequently utilized as a critical intermediate in the synthesis of kinase inhibitors and other bioactive pharmaceutical agents.[1] Its structural dual-halogenation (bromo- and chloro- substituents) increases its lipophilicity and potential for biological membrane penetration, necessitating strict containment protocols to prevent occupational exposure.

Chemical Identity:

  • CAS Number: 1427375-34-5[1]

  • Molecular Formula: C₇H₄BrClN₂[1]

  • Molecular Weight: 231.48 g/mol [1]

  • Physical State: Solid (typically off-white to pale yellow powder)

  • Solubility: Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate; sparingly soluble in water.

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][4]

  • Note: As a pharmaceutical building block, this compound should be treated as a Potent Compound (Band 3 or 4 equivalent) until specific toxicological data proves otherwise, due to its likely biological activity.

Critical PPE Matrix (Personal Protective Equipment)

The following PPE standards are non-negotiable for handling this compound. The selection is based on the compound's potential for skin absorption and respiratory irritation.[4]

PPE CategoryStandard / MaterialOperational Context & Rationale
Hand Protection Double Nitrile Gloves (min 0.11mm thickness)Solid Handling: Standard nitrile provides adequate protection against dry powder.Solution Handling: If dissolved in halogenated solvents (e.g., DCM), use Silver Shield/Laminate under-gloves, as DCM permeates nitrile rapidly.
Eye Protection Chemical Safety Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the risk of airborne dust entering the tear ducts or solution splash.
Respiratory N95/P2 (Minimum) ; P100/P3 (Recommended) In Fume Hood: Surgical mask is insufficient. Use N95 if handling open powder.Outside Hood: Full-face respirator with P100 cartridges is required if engineering controls fail.
Body Protection Tyvek® Lab Coat or Disposable Gown Cotton lab coats can retain dust. Disposable, non-woven polypropylene (Tyvek) prevents cross-contamination of street clothes.
Engineering Class II Fume Hood All open handling (weighing, transfer) must occur within a certified fume hood operating at 80-100 fpm face velocity.
Operational Protocols
A. Reception & Storage Logic[5]
  • Inspection: Upon receipt, inspect the secondary packaging for internal breakage. Halogenated heterocycles can degrade if seals are compromised.

  • Storage Conditions: Store at 2–8°C (Refrigerated) in a dedicated chemical fridge. Keep the container tightly sealed under an inert atmosphere (Argon/Nitrogen) if possible, as moisture can induce slow hydrolysis of the halogen bonds over time.

  • Segregation: Store away from strong oxidizing agents and strong bases.[6]

B. Weighing & Solubilization Workflow
  • Causality: Static electricity is a major risk with dry heteroaromatic powders, leading to aerosolization.

  • Protocol:

    • Equip PPE: Don double nitrile gloves and Tyvek sleeves.

    • Ionization: Use an anti-static gun or ionizer bar inside the fume hood before opening the vial.

    • Weighing: Use a pre-tared closed vessel (e.g., scintillation vial). Do not weigh directly onto open paper.

    • Solubilization: Add solvent (DMSO/DCM) immediately after weighing to capture dust.

    • Decontamination: Wipe the exterior of the stock vial with a solvent-dampened Kimwipe (acetone or ethanol) before returning it to storage.

C. Reaction Setup (Inert Atmosphere)
  • Mechanism: The C-Br and C-Cl bonds are susceptible to lithiation or palladium-catalyzed coupling. Moisture excludes these reactions.

  • Protocol:

    • Flame-dry glassware under vacuum; backfill with Argon.

    • Dissolve 7-Bromo-4-chloropyrazolo[1,5-a]pyridine in anhydrous solvent.

    • Cannulate reagents; avoid open pouring to maintain the inert barrier and prevent vapor release.

Emergency Response & Spill Logic

Scenario: You have spilled 500mg of solid powder inside the fume hood.

  • Isolate: Stop airflow disturbance (lower sash), but keep hood running.

  • Dampen: Gently cover the spill with a paper towel dampened with mineral oil or water . Why? Dry sweeping generates dust; oil captures particles without solubilizing/spreading them like acetone might.

  • Collect: Scoop the oil-dampened mass into a wide-mouth hazardous waste jar.

  • Clean: Wash surface with soap and water, then ethanol.

  • Disposal: Label as "Solid Hazardous Waste (Halogenated) - Toxic."

Visualization: Spill Response Decision Tree

SpillResponse Start Chemical Spill Detected CheckState Determine State: Solid or Liquid? Start->CheckState Solid Solid Powder CheckState->Solid Liquid Liquid Solution CheckState->Liquid SolidAction Do NOT Sweep. Cover with oil-dampened pad. Solid->SolidAction SolventCheck Is Solvent Volatile/Toxic? (e.g., DCM, Chloroform) Liquid->SolventCheck Clean Double Glove (Laminate). Collect waste. SolidAction->Clean LiquidAction Cover with absorbent pads. (Vermiculite/Polypropylene) LiquidAction->Clean SolventCheck->LiquidAction No (Low Volatility) Evacuate Evacuate Lab immediately. Allow vapors to vent via Hood. SolventCheck->Evacuate Yes (High Volatility) Evacuate->LiquidAction After 15 mins Disposal Disposal: Halogenated Waste Stream Clean->Disposal

Caption: Decision logic for containing spills of 7-Bromo-4-chloropyrazolo[1,5-a]pyridine, prioritizing respiratory safety.

Disposal & Waste Management

Proper disposal is critical due to the halogenated nature of the compound, which requires high-temperature incineration to prevent the formation of dioxins during breakdown.

Waste StreamCriteriaDisposal Method
Stream A: Halogenated Solvents Solutions containing DCM, Chloroform, or the compound in DMSO.High-Temperature Incineration. Do NOT mix with non-halogenated solvents (acetone/ethanol) if possible, as this increases disposal costs.
Stream B: Solid Hazardous Contaminated gloves, weighing boats, paper towels, and pure solid waste.Double-bag in thick polyethylene bags (3-mil). Label "Toxic Solid - Halogenated."
Stream C: Aqueous Wash First 3 rinses of glassware.Collect as Aqueous Hazardous Waste . Do NOT pour down the sink.
References
  • University of Illinois Division of Research Safety. Standard Operating Procedure: Halogenated Organic Liquids and Solids. UIUC.[7] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Potent Pharmaceutical Intermediates. United States Department of Labor. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.